molecular formula C6H12ClN B1380158 Bicyclo[3.1.0]hexan-2-amine hydrochloride CAS No. 1803596-82-8

Bicyclo[3.1.0]hexan-2-amine hydrochloride

Cat. No.: B1380158
CAS No.: 1803596-82-8
M. Wt: 133.62 g/mol
InChI Key: LJMKZDZCBGHAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.0]hexan-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bicyclo[3.1.0]hexan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-2-1-4-3-5(4)6;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMKZDZCBGHAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of Conformational Constraint

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Bicyclo[3.1.0]hexan-2-amine hydrochloride

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer both structural novelty and precise three-dimensional orientation is paramount. The bicyclo[3.1.0]hexane framework has emerged as a particularly valuable building block due to its inherent rigidity and defined spatial geometry.[1][2] This fused ring system, consisting of a cyclopentane ring fused to a cyclopropane ring, acts as a conformationally restricted bioisostere, often replacing more flexible moieties like furanose rings in nucleoside analogs or serving as a rigid core for new chemical entities.[3][4] This rigidity can be a significant advantage in drug design, as it may reduce the entropic penalty associated with a ligand binding to its protein target, potentially leading to enhanced potency and selectivity.[2]

This guide provides a comprehensive technical overview of this compound, a key intermediate built upon this powerful scaffold. We will explore its core chemical properties, stereochemical nuances, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this unique molecule in their discovery programs.

Molecular Structure and Physicochemical Profile

The fundamental structure of this compound imparts unique chemical characteristics. The strain inherent in the cyclopropane ring influences the reactivity and conformation of the entire molecule.

1.1. Core Structure and Stereochemistry

The IUPAC name, Bicyclo[3.1.0]hexan-2-amine, does not inherently define the stereochemistry of the amine substituent relative to the fused cyclopropane ring. The amine group can be in an exo position (projecting away from the five-membered ring) or an endo position (projecting towards the five-membered ring). Furthermore, the relationship between the amine at C2 and the cyclopropane bridge defines cis and trans isomers. This stereochemical diversity is a critical consideration in synthesis and biological applications, as different isomers can exhibit vastly different binding affinities and pharmacological profiles. Commercially available batches should be carefully assessed for their isomeric purity.

Caption: General structure of this compound.

1.2. Physicochemical Data

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for both synthetic manipulations and biological screening.

PropertyValueSource
CAS Number 1803596-82-8[5]
Molecular Formula C₆H₁₂ClN[5]
Molecular Weight 133.62 g/mol [5]
Appearance Powder[5]
IUPAC Name bicyclo[3.1.0]hexan-2-amine; hydrochloride[5]
SMILES C1CC(C2C1C2)N.Cl[5]
Storage 4 °C, in a dry, well-sealed container[5]

Synthesis and Purification Protocols

The synthesis of this compound typically involves the construction of the core scaffold followed by the introduction and deprotection of the amine functionality.

2.1. Core Scaffold Synthesis Strategies

The bicyclo[3.1.0]hexane skeleton can be constructed through several elegant synthetic strategies. The choice of method often depends on the desired stereochemistry and substitution pattern.

  • Ring Contraction: A classical approach involves the base-promoted ring contraction of a suitable epoxy ketone derived from a cyclohexanone precursor.[1]

  • Intramolecular Cyclopropanation: Modern methods, such as the intramolecular radical cyclopropanation of unactivated alkenes with aldehydes, offer efficient access to highly substituted bicyclo[3.1.0]hexane systems.[6]

2.2. Experimental Protocol: Amine Deprotection to Hydrochloride Salt

A common and reliable method for generating the final amine hydrochloride is the acid-mediated cleavage of a tert-butoxycarbonyl (Boc) protecting group. This protocol is self-validating as the reaction progress can be easily monitored by TLC or LC-MS, and the product often precipitates directly from the reaction mixture in high purity.

Objective: To deprotect N-Boc-bicyclo[3.1.0]hexan-2-amine to yield this compound.

Materials:

  • N-Boc-bicyclo[3.1.0]hexan-2-amine

  • 4 M HCl in 1,4-dioxane (or a solution of HCl in diethyl ether/methanol)

  • Anhydrous diethyl ether

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc-bicyclo[3.1.0]hexan-2-amine starting material in a minimal amount of a suitable solvent (e.g., methanol or 1,4-dioxane) in a clean, dry round-bottom flask under an inert atmosphere.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an excess (typically 5-10 equivalents) of 4 M HCl in 1,4-dioxane to the stirred solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The causality here is that the strong acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine which is immediately protonated by the excess HCl to form the hydrochloride salt.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using an appropriate method (e.g., TLC stained with ninhydrin to visualize the product amine, or LC-MS).

  • Isolation: Upon completion, the hydrochloride salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then triturated with anhydrous diethyl ether to induce precipitation and wash away any non-polar impurities.

  • Purification: The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under high vacuum to yield the final this compound as a stable powder.

Chemical Reactivity and Derivatization Pathways

The primary amine of this compound is a versatile functional handle for a wide array of chemical transformations, making it an ideal starting point for building molecular complexity.

Key Derivatization Reactions:

  • N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.[1] This is a robust method for introducing diverse substituents.

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids (using coupling agents like TBTU or HATU) readily forms stable amide bonds.[7] This is fundamental for incorporating the scaffold into peptide-like structures or other complex molecules.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form C-N bonds with aryl halides, providing access to derivatives with extended aromatic systems.

start Bicyclo[3.1.0]hexan-2-amine reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) start->reductive_amination acylation Acylation (R-COCl or R-COOH/Coupling Agent) start->acylation arylation Arylation (Ar-X, Pd catalyst) start->arylation product_alkyl N-Alkyl Derivative reductive_amination->product_alkyl product_acyl N-Amide Derivative acylation->product_acyl product_aryl N-Aryl Derivative arylation->product_aryl

Caption: Key derivatization pathways for Bicyclo[3.1.0]hexan-2-amine.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural properties of the bicyclo[3.1.0]hexane scaffold have been successfully exploited in the development of potent and selective ligands for a variety of biological targets.

core Bicyclo[3.1.0]hexane Scaffold mglur Metabotropic Glutamate Receptors (mGluRs) core->mglur incorporated into adenosine Adenosine Receptors (e.g., A₃) core->adenosine serves as other_cns Other CNS Targets (Histamine, Orexin Receptors) core->other_cns used in neuro Neurological & Psychiatric Disorders mglur->neuro inflam_cancer Inflammation & Cancer adenosine->inflam_cancer sleep_eating Sleep & Eating Disorders other_cns->sleep_eating

Caption: Therapeutic applications derived from the bicyclo[3.1.0]hexane core.

  • Metabotropic Glutamate Receptor (mGluR) Antagonists: Derivatives of 2-amino-bicyclo[3.1.0]hexane have shown strong antagonistic effects on group II mGluRs. These receptors are implicated in a range of central nervous system disorders, making these compounds promising leads for the treatment of schizophrenia, anxiety, and depression.[8]

  • Adenosine Receptor Ligands: The scaffold serves as a rigid mimic of the ribose sugar in nucleosides. This has led to the development of highly potent and selective agonists for the adenosine A₃ receptor, a key target in inflammatory diseases and cancer.[3][4]

  • Histamine and Orexin Receptor Ligands: The conformational constraint provided by the bicyclo[3.1.0]hexane core has been used to develop selective ligands for histamine H₃ receptors and antagonists for orexin receptors, which are targets for cognitive and sleep disorders, respectively.[7][9]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields when handling the compound.[10]

  • Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of the powder.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: The compound should be stored in a tightly sealed container in a cool (4 °C is recommended), dry place away from incompatible materials such as strong oxidizing agents.[5] Its hydrochloride salt form is generally stable, but it may be hygroscopic.

  • Hazard Profile: Based on safety data for similar compounds, it should be treated as a substance that can cause skin and serious eye irritation.[10] In case of exposure, follow standard first-aid measures and seek medical advice.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its rigid, three-dimensional structure provides a reliable anchor for designing molecules with precise conformational control, a critical factor for achieving high target affinity and selectivity. From CNS disorders to inflammation and oncology, the applications of this scaffold are broad and impactful. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively unlock the potential of this valuable building block to drive the next generation of therapeutic innovation.

References

  • American Elements. This compound | CAS 1803596-82-8. [Link]

  • ResearchGate. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings | Request PDF. [Link]

  • Google Patents. US8076502B2 - 2-amino-bicyclo(3.1.0)
  • PubChem. cis-Bicyclo[3.1.0]hexane | C6H10 | CID 638053. [Link]

  • Nature Communications. Intramolecular radical cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon. [Link]

  • MDPI. Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link]

  • Google Patents. WO2009016560A2 - Trans-3-aza-bicyclo[3.1.
  • MDPI. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. [Link]

  • ChemRxiv. Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. [Link]

Sources

A Technical Guide to the Structural Elucidation of Bicyclo[3.1.0]hexan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.1.0]hexane framework is a key structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional topology which can enhance binding affinity and selectivity for biological targets.[1] This guide provides an in-depth, technical framework for the structural elucidation of Bicyclo[3.1.0]hexan-2-amine hydrochloride, a representative member of this important class of molecules. While specific spectral data for this exact compound (CAS 1803596-82-8) is not widely published, this document will leverage established principles of spectroscopic and crystallographic analysis of analogous structures to present a comprehensive approach to its characterization.[2][3] We will explore the expected outcomes and interpretive nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography, offering a predictive yet robust methodology for its structural confirmation.

Introduction: The Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane ring system, a fusion of a cyclopentane and a cyclopropane ring, imparts significant conformational rigidity to molecular structures.[2] This rigidity is a desirable trait in drug design, as it can lock a molecule into a bioactive conformation, potentially increasing its potency and reducing off-target effects.[1] this compound, as a primary amine salt, is a versatile building block for the synthesis of more complex pharmaceutical agents. Its structure, including the stereochemistry of the amine group (exo or endo), is critical to its function and reactivity.

The elucidation of this structure is a multi-faceted process requiring the synergistic application of several analytical techniques. This guide will walk through the logical progression of these techniques, from initial confirmation of the molecular formula to the precise determination of its three-dimensional arrangement.

The Analytical Workflow: A Multi-Technique Approach

The comprehensive structural characterization of this compound necessitates a workflow that integrates data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Analytical_Workflow Figure 1: Analytical Workflow for Structure Elucidation MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Initial Characterization NMR Nuclear Magnetic Resonance (NMR) Map Connectivity & Stereochemistry IR->NMR Functional Group Confirmation XRay X-ray Crystallography Determine 3D Structure NMR->XRay Definitive Structure

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method.

Expected Data:

ParameterExpected ValueRationale
Molecular Formula C₆H₁₂ClNBased on the structure of the parent amine (C₆H₁₁N) and the hydrochloride salt.
Monoisotopic Mass 133.0658Calculated for ¹²C₆¹H₁₂³⁵Cl¹⁴N.
Major Isotope Peak (M+H)⁺ m/z 98.1021For the free base (C₆H₁₁N + H)⁺, as the HCl salt will likely dissociate in the ion source.
Chlorine Isotope Pattern Not expected for (M+H)⁺The chloride ion is a counter-ion and not covalently bonded to the organic molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the high mass accuracy required to confirm the elemental composition.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the protonated molecular ion of the free amine, [C₆H₁₁NH]⁺. The high-resolution data will allow for the confirmation of the elemental formula to within a few parts per million (ppm).

Causality in Experimental Choice: ESI is chosen to minimize fragmentation and preserve the molecular ion. A high-resolution analyzer is critical for distinguishing the target molecule from other species with the same nominal mass.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide clear evidence for the presence of the ammonium group (-NH₃⁺) and the aliphatic C-H bonds.

Expected IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceRationale
N-H Stretch (Ammonium)3200-2800Broad, strong absorptionCharacteristic of the stretching vibrations of the N-H bonds in the ammonium salt.
C-H Stretch (Aliphatic)3000-2850Medium to strong, sharp peaksCorresponding to the stretching vibrations of the C-H bonds in the bicyclic ring system.
N-H Bend (Ammonium)1600-1500Medium to strong absorptionCharacteristic of the bending vibrations of the N-H bonds in the ammonium salt.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the ammonium and aliphatic C-H functional groups.

Causality in Experimental Choice: ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation. The broad N-H stretching band of the ammonium salt is a key diagnostic feature that distinguishes it from the free amine, which would show sharper N-H stretches at higher wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments will be necessary to fully elucidate the structure of this compound.

NMR_Strategy Figure 2: NMR Strategy for Structural Elucidation H1_NMR ¹H NMR Proton environment & multiplicity COSY COSY ¹H-¹H correlations H1_NMR->COSY C13_NMR ¹³C NMR Number of unique carbons HSQC HSQC ¹H-¹³C one-bond correlations C13_NMR->HSQC COSY->HSQC HMBC HMBC ¹H-¹³C long-range correlations HSQC->HMBC NOESY NOESY Through-space ¹H-¹H correlations (Stereochemistry) HMBC->NOESY Confirm connectivity NOESY->H1_NMR Assign stereochemistry

Caption: A comprehensive NMR strategy for detailed structural analysis.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum will be complex due to the rigid, non-planar structure of the bicyclo[3.1.0]hexane ring system. The chemical shifts and coupling constants will be highly dependent on the stereochemistry (exo vs. endo) of the amine group.

  • Cyclopropane Protons: Resonances for the protons on the cyclopropane ring are expected to be in the upfield region (typically 0.5-1.5 ppm) due to the ring current effect.[4]

  • Bridgehead Protons: The protons at the bridgehead carbons (C1 and C5) will likely appear as complex multiplets.

  • Proton at C2: The chemical shift of the proton attached to the carbon bearing the amino group will be significantly downfield due to the electron-withdrawing effect of the nitrogen.

  • Ammonium Protons: The protons of the -NH₃⁺ group may appear as a broad singlet, and their chemical shift will be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms of the bicyclic system.

  • Cyclopropane Carbons: The carbons of the cyclopropane ring will be shifted upfield.

  • Carbon at C2: The carbon atom attached to the amino group will be the most downfield of the aliphatic carbons.

Determining Stereochemistry (Exo vs. Endo):

The key to distinguishing between the exo and endo isomers lies in Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY).

  • Exo Isomer: The proton at C2 will show NOE correlations to protons on the "outside" of the cyclopentane ring.

  • Endo Isomer: The proton at C2 will show NOE correlations to the protons on the cyclopropane ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • 1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR:

    • COSY: To establish ¹H-¹H coupling networks.

    • HSQC: To correlate each proton with its directly attached carbon.

    • HMBC: To identify long-range ¹H-¹³C correlations, which will help in assigning the quaternary carbons.

    • NOESY/ROESY: To determine the through-space proximity of protons and thus establish the stereochemistry.

Causality in Experimental Choice: The combination of 1D and 2D NMR techniques is essential for unambiguously assigning all proton and carbon signals in such a complex, rigid system. NOESY/ROESY is the definitive method for determining the relative stereochemistry.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR can provide a detailed picture of the molecule's structure in solution, single-crystal X-ray crystallography provides the unambiguous, solid-state structure. This technique is the gold standard for structural elucidation.

Expected Outcome:

A successful X-ray crystallographic analysis will provide:

  • The precise three-dimensional coordinates of all atoms in the crystal lattice.

  • Unambiguous confirmation of the connectivity and stereochemistry (exo vs. endo).

  • Detailed information on bond lengths, bond angles, and torsion angles.

  • Information about intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride counter-ion.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. This compound needs to be crystallized from a suitable solvent system. Slow evaporation, vapor diffusion, or cooling crystallization are common methods.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

Causality in Experimental Choice: X-ray crystallography is chosen when an absolute and highly precise determination of the three-dimensional structure is required. It is particularly valuable for confirming the stereochemistry proposed by NMR studies.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a process of systematic investigation, where each analytical technique provides complementary information. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, a suite of NMR experiments maps out the connectivity and stereochemistry, and single-crystal X-ray crystallography provides the definitive three-dimensional structure. By following this logical and self-validating workflow, researchers can confidently and accurately characterize this important building block for drug discovery and development.

References

  • American Elements. This compound. [Link]. Accessed January 29, 2024.

  • Wirth, T. (2016). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. ResearchGate. [Link]. Accessed January 29, 2024.

  • Gevorgyan, V. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]. Accessed January 29, 2024.

  • PubChem. Bicyclo[3.1.0]hexan-2-ol. [Link]. Accessed January 29, 2024.

  • NIST. Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-. [Link]. Accessed January 29, 2024.

  • PharmaBlock. (2021). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. [Link]. Accessed January 29, 2024.

  • ResearchGate. Structure of synthetic oligomers and the N-locked bicyclo[3.1.0]hexane.... [Link]. Accessed January 29, 2024.

Sources

Technical Guide: Spectroscopic Characterization of Bicyclo[3.1.0]hexan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Bicyclo[3.1.0]hexan-2-amine hydrochloride , a critical conformationally restricted scaffold used in medicinal chemistry (e.g., glutamate receptor agonists like LY354740).

The following technical analysis synthesizes data from high-purity synthesis intermediates and structural analogues to provide a robust reference for identification.

Structural Overview & Stereochemistry

The bicyclo[3.1.0]hexane system consists of a cyclopentane ring fused to a cyclopropane ring. The "2-amine" functionality introduces stereochemical complexity. The biological activity of this scaffold often depends on the specific configuration (e.g., endo vs. exo amine relative to the cyclopropane ring).

  • Core Formula:

    
    
    
  • Molecular Weight: 97.16 (Free Base) + 36.46 (HCl) = 133.62 g/mol

  • Key Isomers:

    • (1R,2R,5S): Exo-amine (often the bioactive core for mGluR ligands).

    • (1R,2S,5S): Endo-amine.[1]

Stereochemical Numbering & Conformation

The rigid bicyclic framework forces the cyclopentane ring into a boat-like conformation. The cyclopropane ring exerts significant ring strain and magnetic anisotropy, which dramatically influences the NMR signals of the bridgehead and methylene protons.

Structure cluster_0 Stereochemical Configuration cluster_1 Key Spectroscopic Features Core Bicyclo[3.1.0]hexan-2-amine (Core Scaffold) Exo Exo-Isomer (Amine trans to Cyclopropane) Core->Exo Isomer A Endo Endo-Isomer (Amine cis to Cyclopropane) Core->Endo Isomer B NMR High-Field Cyclopropyl Protons (0.2 - 0.9 ppm) Exo->NMR IR Strained C-H Stretch (~3050 cm⁻¹) Exo->IR MS Frag: [M-NH3]+ (m/z 81) Exo->MS

Figure 1: Stereochemical relationships and key spectroscopic markers for the bicyclo[3.1.0]hexane scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7]

The NMR profile of this compound is defined by the upfield shift of the cyclopropane protons and the deshielding of the proton alpha to the ammonium group.

H NMR Data (400 MHz, Methanol- or )

The following data represents the typical chemical shifts for the hydrochloride salt. Note that the amine protons (


) are exchangeable and may not be visible in protic solvents like 

or

.
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
H-2 CH-NH

3.60 – 3.95 Multiplet-Deshielded by ammonium; diagnostic for salt formation.
H-3 CH

(Cyclopentane)
1.80 – 2.10 Multiplet-Complex coupling due to rigid boat conformation.
H-4 CH

(Cyclopentane)
1.50 – 1.80 Multiplet--
H-1, H-5 Bridgehead CH1.30 – 1.60 Multiplet-Bridgehead protons; coupling to cyclopropane H-6.
H-6a Cyclopropane CH

0.60 – 0.90 Multiplet

Endo proton (relative to ring); shielded by anisotropy.
H-6b Cyclopropane CH

0.20 – 0.50 Multiplet

Exo proton; highly shielded (distinctive feature).
NH

Ammonium8.00 – 8.50 Broad Singlet-Visible only in DMSO-

or CDCl

.

Analyst Note: The separation between H-6a and H-6b is a critical purity marker. In substituted derivatives (like the benzyl-protected intermediate), these protons appear as distinct multiplets in the 0.25–0.40 ppm range.

C NMR Data (100 MHz)

The carbon spectrum confirms the bicyclic framework with a characteristic high-field signal for the cyclopropane methylene carbon.

PositionCarbon TypeChemical Shift (

, ppm)
DEPT-135 PhaseNotes
C-2 CH-NH

52.0 – 56.0 Up (+)Alpha to nitrogen; shift confirms amine substitution.
C-3 CH

28.0 – 32.0 Down (-)Cyclopentane ring methylene.
C-4 CH

24.0 – 28.0 Down (-)Cyclopentane ring methylene.
C-1, C-5 CH (Bridgehead)20.0 – 25.0 Up (+)Bridgehead carbons.
C-6 CH

(Cyclopropane)
8.0 – 12.0 Down (-)Diagnostic Peak: Highly shielded cyclopropane carbon.

Infrared (IR) Spectroscopy[5]

The IR spectrum of the hydrochloride salt is dominated by the ammonium band and the unique vibrational modes of the strained cyclopropane ring.

Functional GroupWavenumber (cm

)
IntensityAssignment
Amine Salt 2800 – 3200 Strong, BroadN-H stretching (

) of

. Overlaps with C-H.
Cyclopropane 3050 – 3090 Medium, SharpC-H stretching of the strained cyclopropane ring (distinct from alkyl C-H).
Alkane 2900 – 2980 StrongC-H stretching (asymmetric/symmetric) of the cyclopentane ring.
Amine Salt 1580 – 1620 MediumN-H bending (

) deformation.
Fingerprint 1000 – 1050 MediumC-N stretching; often coupled with skeletal vibrations.

Mass Spectrometry (MS)[2][5][6][7][8]

Mass spectrometry analysis (ESI or EI) typically detects the protonated molecular ion of the free base. The fragmentation pattern reflects the stability of the bicyclic system and the facile loss of ammonia.

  • Ionization Mode: Electrospray Ionization (ESI) Positive (+)

  • Molecular Ion:

    
     m/z
    
Fragmentation Pathway (EI/ESI)

MS_Fragmentation M_Protonated [M+H]+ m/z 98 Frag_Ammonia Loss of NH3 (-17) M_Protonated->Frag_Ammonia Primary Fragmentation Carbocation [C6H9]+ m/z 81 Frag_Ammonia->Carbocation RingOpening Ring Opening/Rearrangement (Cyclohexadiene cation) Carbocation->RingOpening Frag_Low Lower Mass Fragments m/z 79, 77, 67 RingOpening->Frag_Low

Figure 2: Proposed fragmentation pathway for Bicyclo[3.1.0]hexan-2-amine.

  • Base Peak (often): m/z 81 (

    
    ). The bicyclic carbocation formed after ammonia loss is relatively stable but may rearrange to a cyclohexadienyl species.
    
  • Diagnostic Ions:

    • m/z 98: Parent ion.

    • m/z 81: Loss of amine.

    • m/z 67: Loss of

      
       from the carbocation (C5H7+).
      

Experimental Protocol for Analysis

To ensure data integrity, the following sample preparation protocols are recommended.

NMR Sample Preparation

The hydrochloride salt is soluble in polar protic solvents.

  • Solvent Choice: Use Methanol-

    
     (CD
    
    
    
    OD)
    or Deuterium Oxide (D
    
    
    O)
    for routine analysis. Use DMSO-
    
    
    if observation of the ammonium protons (8.0-8.5 ppm) is required.
  • Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL of solvent.

  • Reference: Calibrate to the residual solvent peak (MeOD: 3.31 ppm / 49.0 ppm).

Free Base Liberation (Optional)

If the salt peaks are broad or ambiguous, liberate the free base in situ for comparison:

  • Dissolve the HCl salt in CDCl

    
    .
    
  • Add 1 drop of

    
     with excess Na
    
    
    
    CO
    
    
    or shake with aqueous NaOH.
  • The free base will partition into the organic layer (CDCl

    
    ).
    
    • Note: The H-2 signal will shift upfield (to ~3.0 - 3.3 ppm) upon deprotonation.

References

  • Synthesis and Characterization of Bicyclo[3.1.

    • Patent WO2020212865A1. "Anti-proliferative agents for treating PAH." (Describes the synthesis and NMR of related bicyclo[3.1.
  • Medicinal Chemistry of Glutamate Receptor Agonists (LY Compounds)

    • Dominguez, C. et al. "Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate receptors."[2][3] Journal of Medicinal Chemistry, 2005, 48, 3605.[3] (Provides detailed NMR data for the amino acid derivatives, establishing the scaffold's spectral characteristics).

  • General Spectroscopic Data for Bicyclo[3.1.

    • NIST Chemistry WebBook. "Bicyclo[3.1.0]hexan-2-one and derivatives.

Sources

Bicyclo[3.1.0]hexane Amines: Structural Rigidification in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary

The bicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, valued for its ability to conformationally lock flexible amino acid side chains or heterocyclic rings.[1] By fusing a cyclopropane ring to a cyclopentane (or pyrrolidine) core, this scaffold restricts bond rotation, reducing the entropic penalty of ligand-target binding.

This guide analyzes the bicyclo[3.1.0]hexane amines , focusing on their dual utility:

  • Glutamate Bioisosteres: As seen in Group II mGluR agonists (e.g., Eglumegad/LY354740).

  • Monoamine Transporter Inhibitors: As seen in triple reuptake inhibitors (e.g., Bicifadine).[2]

Structural & Stereochemical Fundamentals

The pharmacological potency of bicyclo[3.1.0]hexane amines is governed by their stereochemistry. The rigid bicyclic core forces substituents into specific vectors that mimic the bioactive conformations of natural substrates like L-glutamate or L-proline.

1.1 The "Frozen" Bioisostere

In flexible molecules, the bioactive conformation is often one of many low-energy states. The bicyclo[3.1.0]hexane scaffold "freezes" the molecule into a specific pucker:

  • North (N) vs. South (S) Conformation: In nucleoside analogs (methanocarba), the scaffold dictates the sugar pucker (C2'-endo vs. C3'-endo).

  • Endo vs. Exo: For amino acids like LY354740, the relative stereochemistry of the amino/carboxylic acid groups to the cyclopropane ring determines efficacy.

    • Endo-isomers: Typically act as agonists (mimicking the folded state of glutamate).

    • Exo-isomers: Often show reduced activity or act as antagonists .

1.2 Comparative Structural Analysis[3]
FeatureL-Proline / L-Glutamate (Flexible)Bicyclo[3.1.0]hexane Analog (Rigid)Impact on Drug Design
Ring Conformation Envelope (dynamic puckering)Boat/Chair (Locked by cyclopropane)High selectivity for specific receptor subtypes.
Entropy High entropic cost upon binding.Low entropic cost (pre-organized).Increased binding affinity (

in low nM range).[4]
Metabolic Stability Susceptible to rapid enzymatic cleavage.Sterically hindered; resistant to peptidases.Improved half-life (

).
pKa Modulation Standard

-amino acid pKa.
Altered basicity due to ring strain.Modulates BBB permeability.
Synthetic Methodologies

The construction of the bicyclo[3.1.0]hexane core requires precise stereocontrol. The two dominant strategies are Intramolecular Cyclopropanation (using carbenoids) and Intermolecular Cycloaddition .

2.1 The Industrial Standard: Corey-Chaykovsky Route (LY354740)

For the synthesis of amino acid analogs like LY354740, the reaction commences with an enantioselective cyclopropanation of a cyclopentenone derivative using a sulfur ylide.

Synthesis SM 2-Cyclopentenone Inter1 Sulfur Ylide (Corey-Chaykovsky) SM->Inter1 Activation Inter2 Bicyclic Ketone (Stereodefined) Inter1->Inter2 Cyclopropanation (Endo-selective) Inter3 Hydantoin (Bucherer-Bergs) Inter2->Inter3 (NH4)2CO3, KCN Product LY354740 (Amino Acid) Inter3->Product Hydrolysis (NaOH)

Figure 1: Synthetic pathway for LY354740 via Corey-Chaykovsky cyclopropanation and Bucherer-Bergs hydantoin formation.

2.2 Modern Catalytic Advances (2023-2024)

Recent literature highlights transition-metal catalyzed routes that offer superior atom economy:

  • Rh(II)-Catalyzed Cyclopropanation: Using dirhodium tetracarboxylate catalysts with ultra-low loading (0.005 mol%). This allows for the scalable synthesis of endo- or exo-3-azabicyclo[3.1.0]hexanes from N-Boc-2,5-dihydropyrrole and ethyl diazoacetate without chromatographic purification.[5]

  • Ag(I)-Catalyzed Oxidative Cyclopropanation: A silver-catalyzed route using 1,6-enynes allows for the rapid assembly of the bicyclic core under aerobic conditions.

Detailed Experimental Protocol: Stereoselective Cyclopropanation

Objective: Synthesis of the bicyclo[3.1.0]hexane core via Sulfur Ylide (Corey-Chaykovsky) methodology. This protocol is adapted for the synthesis of the ketone intermediate required for LY354740.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Cyclopentenone[6][7][8]

  • DMSO (Anhydrous) / THF

Protocol:

  • Ylide Formation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.1 eq) in anhydrous DMSO. Add TMSOI (1.1 eq) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and a clear solution forms (dimethylsulfoxonium methylide).

  • Substrate Addition: Cool the ylide solution to 0°C. Add 2-cyclopentenone (1.0 eq) dropwise in THF over 30 minutes.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 3 hours. Self-Validation: Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexane). The enone starting material (UV active) should disappear, replaced by a less polar product spot.

  • Quench & Workup: Pour the mixture into ice-cold water. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: The resulting bicyclo[3.1.0]hexan-2-one is often volatile. Purify via vacuum distillation or flash chromatography.

Critical Control Point: The temperature during substrate addition dictates the endo/exo ratio. Lower temperatures (0°C to -20°C) generally favor the kinetic product.

Pharmacology & Therapeutic Applications[8][9][10]
4.1 Glutamate Receptor Agonists (mGluR2/3)

Compound: LY354740 (Eglumegad) Mechanism: The compound acts as a conformationally restricted glutamate analog. It selectively activates Group II metabotropic glutamate receptors (mGlu2/3), which are presynaptic autoreceptors. Activation inhibits adenylate cyclase, reducing cAMP levels and decreasing the release of excitatory neurotransmitters (glutamate) in the synaptic cleft.

mGluR_Pathway Agonist LY354740 (Ligand) Receptor mGluR2/3 (GPCR) Agonist->Receptor Binding GProtein G_i/o Protein (Heterotrimer) Receptor->GProtein Activation Effector Adenylate Cyclase GProtein->Effector Inhibition (-) Messenger cAMP Levels (Decrease) Effector->Messenger Downregulation Outcome Reduced Glutamate Release (Anxiolytic/Antipsychotic) Messenger->Outcome Modulation

Figure 2: Signal transduction pathway of Group II mGluR agonists reducing excitotoxicity.[3]

Clinical Relevance: Investigated for anxiety, schizophrenia, and drug withdrawal. Although oral bioavailability was a challenge (leading to the prodrug LY354740), it remains the gold standard tool compound for mGluR2/3 research.

4.2 Triple Reuptake Inhibitors (SNDRIs)

Compound: Bicifadine (DOV-220,075) Mechanism: Unlike the amino acid analogs, Bicifadine is a simple amine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane).[2] It inhibits the reuptake of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT).[2][9]

  • Ratio: 1:2:17 (SERT:NET:DAT).

  • Application: Analgesia (non-opioid).[2] The bicyclic structure prevents the cardiotoxicity often associated with flexible triple reuptake inhibitors by enforcing a specific binding pose that avoids hERG channel interaction.

References
  • Monn, J. A., et al. (1997).[8] Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist.[6] Journal of Medicinal Chemistry. Link

  • Schoepp, D. D., et al. (1999).[8] Pharmacological characteristics of the mGlu2/3 receptor agonist LY354740 in in vitro and in vivo models. Journal of Pharmacology and Experimental Therapeutics. Link

  • Skolnick, P., et al. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European Journal of Pharmacology. Link (Context for Bicifadine class compounds).

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic Enantioselective C-H Functionalization: A Powerful Strategy for the Synthesis of Complex Molecules. Nature. Link (Relevant for Rh-catalyzed cyclopropanation).

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link (Foundational chemistry).

  • Toshima, M., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Organic Letters. Link (Recent synthetic advance).

Sources

Methodological & Application

Bicyclo[3.1.0]hexan-2-amine Hydrochloride: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. A significant shift from flat, aromatic structures towards three-dimensional scaffolds has been a key strategy to enhance compound properties such as solubility, metabolic stability, and target selectivity. The bicyclo[3.1.0]hexane framework has emerged as a particularly valuable building block in this regard. Its rigid, conformationally constrained nature allows for the precise spatial presentation of pharmacophoric elements, a critical factor in optimizing interactions with biological targets.[1][2][3]

This guide focuses on the application of a key derivative of this scaffold, Bicyclo[3.1.0]hexan-2-amine hydrochloride . The presence of a primary amine at the 2-position offers a versatile handle for a multitude of chemical transformations, enabling the exploration of a wide chemical space and the fine-tuning of structure-activity relationships (SAR). We will delve into the strategic considerations for incorporating this building block into drug discovery programs and provide detailed protocols for its derivatization.

Physicochemical Properties and Strategic Design Principles

The utility of this compound as a drug discovery building block is rooted in its distinct structural and physicochemical properties.

PropertyValueSource
Chemical Formula C₆H₁₂ClN[4]
Molecular Weight 133.62 g/mol [4]
Appearance Powder[4]
Storage Temperature 4 °C[4]

Key Design Principles:

  • Rigidity and Conformational Constraint: The fused cyclopropane-cyclopentane ring system locks the molecule into a defined conformation. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[5]

  • Vectorial Presentation of Substituents: The defined geometry of the bicyclo[3.1.0]hexane core allows for the precise positioning of substituents in three-dimensional space. This is crucial for optimizing interactions with specific pockets and residues within a protein's binding site.

  • Access to Novel Chemical Space: As a non-classical bioisostere for more common carbocyclic and heterocyclic rings, the bicyclo[3.1.0]hexane scaffold can lead to compounds with novel intellectual property and improved pharmacological profiles.

  • Versatile Amino Group: The primary amine at the C-2 position serves as a key point for diversification. It can be readily functionalized to introduce a wide array of substituents, enabling systematic exploration of SAR.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the bicyclo[3.1.0]hexane scaffold is evident in the range of biological targets for which its derivatives have shown activity. This underscores its potential as a privileged scaffold in drug discovery.

Workflow for Target-Oriented Library Synthesis

G cluster_0 Core Scaffold cluster_1 Key Reactions cluster_2 Target Classes Bicycloamine Bicyclo[3.1.0]hexan-2-amine Hydrochloride Acylation N-Acylation Bicycloamine->Acylation ReductiveAmination Reductive Amination Bicycloamine->ReductiveAmination UreaFormation Urea/Sulfonamide Formation Bicycloamine->UreaFormation GPCRs GPCRs (mGluR, CB, Adenosine, Dopamine) Acylation->GPCRs Enzymes Enzymes ReductiveAmination->Enzymes Transporters Transporters UreaFormation->Transporters

Caption: Synthetic diversification of Bicyclo[3.1.0]hexan-2-amine for various biological targets.

Metabotropic Glutamate Receptors (mGluRs)

Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been extensively investigated as potent and selective ligands for group II mGluRs (mGluR2 and mGluR3).[6][7] These receptors are implicated in a variety of central nervous system disorders, including anxiety and schizophrenia. The rigid bicyclic core mimics the conformation of glutamate, allowing for high-affinity binding. SAR studies have shown that substitution on the bicyclo[3.1.0]hexane ring can modulate agonist versus antagonist activity.[8][9] For example, the introduction of a fluorine atom at the C6 position of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid was found to increase oral activity.[6]

Cannabinoid Receptors (CB1 and CB2)

The bicyclo[3.1.0]hexane scaffold has been incorporated into ligands for cannabinoid receptors. For instance, APD371, a CB2 receptor agonist that entered clinical trials for chronic pain, features a bicyclo[3.1.0]hexane fragment fused to a pyrazole ring.[10] The rigidity of the scaffold is thought to contribute to the selectivity of these compounds for the CB2 receptor over the CB1 receptor, which is desirable to avoid the psychoactive side effects associated with CB1 agonism.

Dopamine Receptors

Azabicyclo[3.1.0]hexane derivatives have been developed as ligands with high affinity for the dopamine D3 receptor.[11] These compounds have potential applications in the treatment of diseases that respond to the modulation of dopamine D3 signaling.

Adenosine Receptors

The bicyclo[3.1.0]hexane ring system has been used as a constrained ribose mimic in the design of selective A3 adenosine receptor agonists.[12] This approach highlights the utility of the scaffold in creating nucleoside and nucleotide analogs with enhanced receptor subtype selectivity.

Experimental Protocols: Derivatization of the 2-Amino Group

The primary amino group of this compound is a versatile functional handle for library synthesis. The following protocols are illustrative examples of common derivatization reactions.

Protocol 1: N-Acylation

N-acylation is a fundamental transformation for converting the primary amine into a diverse range of amides. This reaction is typically straightforward and high-yielding.

Reaction Scheme:

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid activated with a coupling reagent like TBTU) (1.1 eq) to the reaction mixture at 0 °C.[13]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base is crucial to prevent side reactions with the acylating agent.

  • Adding the acylating agent at low temperature helps to control the exothermicity of the reaction.

  • The choice of solvent depends on the solubility of the starting materials and reagents. DCM is a good general-purpose solvent, while DMF can be used for less soluble compounds.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing a wide variety of substituents. This two-step, one-pot procedure involves the formation of an intermediate imine followed by its reduction.

Reaction Scheme:

Step-by-Step Methodology:

  • Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol, ethanol, or dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid (catalytic amount), if necessary to facilitate imine formation.

  • Reduction: After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Adjust the pH to basic with a suitable base (e.g., 1M NaOH) and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.

Trustworthiness of the Protocol:

  • This protocol is widely used and has been successfully applied to the synthesis of various bicyclo[3.1.0]hexane-based compounds.[1]

  • The choice of reducing agent can be tailored to the specific substrate. STAB is often preferred for its mildness and tolerance of a wider range of functional groups.

Protocol 3: Urea and Sulfonamide Formation

The synthesis of ureas and sulfonamides from the primary amine introduces important hydrogen bond donor and acceptor functionalities, which can be critical for target engagement.

Reaction Scheme (Urea Formation):

Step-by-Step Methodology (Urea Formation):

  • Dissolution: Dissolve this compound (1.0 eq) and a base like DIPEA (1.2 eq) in an aprotic solvent like DCM or THF.

  • Isocyanate Addition: Add the desired isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (typically monitored by LC-MS).

  • Purification: Concentrate the reaction mixture and purify the crude product by chromatography or recrystallization.

Reaction Scheme (Sulfonamide Formation):

Step-by-Step Methodology (Sulfonamide Formation):

  • Dissolution: Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and a tertiary amine base.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete.

  • Work-up and Purification: Perform an aqueous work-up and purify the product by standard methods.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-amino group of the bicyclo[3.1.0]hexane scaffold has provided valuable insights into the SAR for various targets.

Logical Relationship of SAR Exploration

G Scaffold Bicyclo[3.1.0]hexan-2-amine Modification Modification of 2-Amino Group Scaffold->Modification Acylation Acylation Modification->Acylation Alkylation Alkylation Modification->Alkylation Urea Urea/Sulfonamide Modification->Urea Screening Biological Screening Acylation->Screening Alkylation->Screening Urea->Screening SAR SAR Analysis Screening->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: Iterative cycle of synthesis and screening for SAR elucidation.

Quantitative SAR Data for mGluR2 Antagonists:

The following table summarizes the SAR for a series of 3-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists.

CompoundR Group at C3mGluR2 Ki (nM)mGluR2 IC50 (nM)Reference
15ae 3,4-dichlorobenzyloxy2.5134.21[8]
15at 3,4-dichlorobenzylthio1.9613.34[8]
15ba N-(3,4-dichlorobenzylamino)3.2935.96[8]

These data indicate that substitution at the 3-position of the bicyclo[3.1.0]hexane ring is well-tolerated and can lead to potent mGluR2 antagonists. The nature of the substituent (alkoxy, thioether, or amino) has a modest impact on affinity and functional activity in this series.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets. The readily functionalizable amino group allows for extensive SAR exploration, making this scaffold an attractive starting point for the development of novel therapeutics. The protocols and design principles outlined in this guide are intended to empower researchers to effectively utilize this promising building block in their drug discovery endeavors.

References

  • [Method for synthesis of bicyclo[2][14]hexane derivatives and intermediate compound to this end.]()

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in Bicyclo[3.1.0]hexane amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane amine and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this valuable, conformationally constrained scaffold. The unique strained ring system of bicyclo[3.1.0]hexane, while offering significant advantages in drug design, presents specific challenges in its chemical manipulation.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize the formation of side products, ensuring the integrity and purity of your target compounds.

I. Overview of Synthetic Strategies

The synthesis of bicyclo[3.1.0]hexane amines can be approached through several primary routes, each with its own set of advantages and potential pitfalls. The two most common strategies involve the functionalization of a pre-formed bicyclo[3.1.0]hexane core, typically through reductive amination of a ketone or rearrangement of a carboxylic acid derivative.

Synthesis_Overview Start Bicyclo[3.1.0]hexane Precursor Ketone Bicyclo[3.1.0]hexan-x-one Start->Ketone Oxidation Acid Bicyclo[3.1.0]hexane-x-carboxylic Acid Start->Acid Oxidation/Functionalization Amine Bicyclo[3.1.0]hexane-x-amine Ketone->Amine Reductive Amination Acid->Amine Hofmann/Curtius Rearrangement Dialkylation Ketone Bicyclo[3.1.0]hexanone + R-NH2 Imine Iminium Ion Ketone->Imine Formation PrimaryAmine Primary Bicyclo[3.1.0]hexane Amine Imine->PrimaryAmine Reduction DialkylatedAmine Dialkylated Amine (Byproduct) PrimaryAmine->DialkylatedAmine Reacts with more Ketone

Caption: Formation of dialkylated amine byproduct.

Minimization Strategies:

StrategyPrincipleRecommended Conditions
Control Stoichiometry Le Châtelier's principleUse a slight excess (1.1-1.5 equivalents) of the amine nucleophile.
Stepwise Procedure Isolate the imine intermediate1. Form the imine/iminium ion first, often with azeotropic removal of water. 2. Then, add the reducing agent. [3]
Choice of Reducing Agent Selectivity for iminium ion reductionSodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is less likely to reduce the starting ketone. [3]
Solvent Choice Reaction kinetics1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃. [3]

Experimental Protocol: Stepwise Reductive Amination to Minimize Dialkylation

  • To a solution of bicyclo[3.1.0]hexan-2-one (1.0 equiv) in anhydrous toluene (0.5 M) is added the primary amine (1.1 equiv).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 2-4 hours, or until imine formation is complete by TLC or GC-MS analysis.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude imine is redissolved in 1,2-dichloroethane (DCE) (0.5 M).

  • Sodium triacetoxyborohydride (1.5 equiv) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until the imine is consumed (monitor by TLC or LC-MS).

  • The reaction is quenched with saturated aqueous NaHCO₃ solution and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

Question 2: My reaction is producing a complex mixture of products, and I suspect the bicyclo[3.1.0]hexane ring is not stable. Is this possible?

Answer:

Yes, the strained bicyclo[3.1.0]hexane ring system is susceptible to ring-opening reactions , particularly under strongly acidic or basic conditions. [2]The presence of a carbonyl group or an iminium ion intermediate can activate the adjacent cyclopropane bonds, making them prone to cleavage.

Causality: The high ring strain of the fused cyclopropane can be released through bond cleavage, which is often catalyzed by acids or bases.

Potential Ring-Opening Pathways:

  • Acid-Catalyzed: Protonation of the carbonyl or imine can facilitate the cleavage of the C1-C6 or C1-C5 bond, leading to the formation of substituted cyclohexane or cyclopentane derivatives. [2]* Base-Catalyzed: Formation of an enolate can also promote ring-opening, typically leading to cyclopentane derivatives. [2] Visualizing Ring-Opening Scenarios:

Ring_Opening cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Bicyclo_acid Bicyclo[3.1.0]hexanone/Imine Protonated Protonated Intermediate Bicyclo_acid->Protonated + H+ Cyclohexane Cyclohexane Derivative Protonated->Cyclohexane Ring Opening Bicyclo_base Bicyclo[3.1.0]hexanone Enolate Enolate Bicyclo_base->Enolate + Base Cyclopentane Cyclopentane Derivative Enolate->Cyclopentane Ring Opening

Caption: Potential ring-opening pathways of the bicyclo[3.1.0]hexane core.

Minimization Strategies:

StrategyPrincipleRecommended Conditions
Maintain Neutral pH Avoid strong acid or base catalysisUse a mild reducing agent like NaBH(OAc)₃ which does not require strongly acidic or basic conditions. Buffer the reaction if necessary.
Low Temperatures Reduce the rate of side reactionsPerform the reaction at or below room temperature.
Choice of Amine Salt Control acidityIf using an amine salt (e.g., ammonium acetate), ensure the pH of the reaction mixture does not become too acidic.

Question 3: My product is a mixture of endo and exo isomers. How can I control the stereoselectivity and how do I separate them?

Answer:

The formation of both endo and exo diastereomers is a common outcome in the synthesis of substituted bicyclo[3.1.0]hexanes. The facial selectivity of the nucleophilic attack on the iminium intermediate determines the final stereochemistry.

Causality: The approach of the reducing agent to the iminium ion can occur from either the less hindered exo face or the more hindered endo face, leading to a mixture of diastereomers. The ratio is often dependent on the steric bulk of the reducing agent and the substituents on the bicyclic ring.

Strategies for Control and Separation:

  • Diastereoselective Reduction: The choice of reducing agent can influence the endo/exo ratio. Bulkier reducing agents may exhibit higher facial selectivity. A screening of different hydride sources (e.g., NaBH₄, LiAlH₄, L-Selectride®) may be necessary to optimize the desired diastereomer.

  • Chromatographic Separation: The endo and exo isomers often have different polarities and can typically be separated by silica gel column chromatography. A careful selection of the eluent system is crucial.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for separation on a larger scale.

Characterization of Isomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between endo and exo isomers. The coupling constants between the protons on the cyclopropane ring and the adjacent cyclopentane ring protons can provide valuable stereochemical information. 2D NMR techniques like NOESY can be used to determine the relative stereochemistry through space interactions.

B. Hofmann and Curtius Rearrangements

These rearrangements are excellent methods for converting a carboxylic acid or its corresponding amide into a primary amine with the loss of one carbon atom. The key intermediate in both reactions is an isocyanate. [4] Question 4: In my Hofmann/Curtius rearrangement, I am getting byproducts that are not my desired primary amine. What are they?

Answer:

The isocyanate intermediate is highly electrophilic and can be trapped by various nucleophiles present in the reaction mixture. This can lead to the formation of ureas and carbamates as side products.

Causality:

  • Urea Formation: The primary amine product can act as a nucleophile and attack the isocyanate intermediate.

  • Carbamate Formation: If an alcohol is used as the solvent or is present as an impurity, it can trap the isocyanate to form a carbamate.

Visualizing Side Product Formation from the Isocyanate Intermediate:

Isocyanate_Reactions Isocyanate Bicyclo[3.1.0]hexyl Isocyanate Amine Primary Amine (Desired Product) Isocyanate->Amine + H2O (Hydrolysis & Decarboxylation) Urea Symmetrical Urea (Byproduct) Isocyanate->Urea + Primary Amine Product Carbamate Carbamate (Byproduct) Isocyanate->Carbamate + R-OH (Solvent)

Caption: Competing reaction pathways of the isocyanate intermediate.

Minimization Strategies:

StrategyPrincipleRecommended Conditions
Control of Nucleophiles Ensure water is the primary nucleophileUse an aqueous base for the Hofmann rearrangement to promote rapid hydrolysis of the isocyanate. For the Curtius rearrangement, add water after the rearrangement is complete.
Solvent Choice Avoid nucleophilic solventsFor the Curtius rearrangement, use an inert solvent like toluene or benzene. Avoid alcoholic solvents unless the carbamate is the desired product.
Reaction Concentration Minimize intermolecular reactionsRunning the reaction at a lower concentration can disfavor the bimolecular reaction between the isocyanate and the amine product that leads to urea formation.

Experimental Protocol: Curtius Rearrangement with Minimized Side Products

  • The bicyclo[3.1.0]hexane carboxylic acid is converted to the corresponding acyl azide. This can be achieved by first forming the acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide.

  • The acyl azide is dissolved in an inert, anhydrous solvent such as toluene.

  • The solution is heated to induce the rearrangement to the isocyanate. The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • After the rearrangement is complete (as indicated by the cessation of gas evolution or by IR spectroscopy showing the disappearance of the azide peak and the appearance of the isocyanate peak), the reaction is cooled.

  • A dilute aqueous acid (e.g., 1 M HCl) is added, and the mixture is heated to hydrolyze the isocyanate and promote decarboxylation to the amine.

  • The aqueous layer is basified, and the amine is extracted with an organic solvent.

  • The product is purified by distillation or chromatography.

By carefully controlling the reaction conditions and understanding the potential side reactions, the synthesis of bicyclo[3.1.0]hexane amine can be optimized to provide high yields of the desired product.

III. References

  • Ghosh, A. K., Sarkar, A., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(12), 2006–2027. [Link]

  • Wikipedia. (2023). Curtius rearrangement. [Link]

  • NROChemistry. (2019). Hofmann Rearrangement: Mechanism & Examples. [Link]

  • ResearchGate. (2025). The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN). [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • ResearchGate. (2025). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. [Link]

  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • ChemRxiv. (2023). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. [Link]

  • Acta Chemica Scandinavica. (1983). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. [Link]

  • Google Patents. (2010). RU2388747C2 - Method for synthesis of bicycloh[5][6]exane derivatives and intermediate compound to this end.

  • NIH. (2004). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. [Link]

  • Nature Communications. (2018). cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon. [Link]

  • NIH. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link]

  • Academia.edu. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. [Link]

Sources

Navigating the Stability of Bicyclo[3.1.0]hexan-2-amine hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for Bicyclo[3.1.0]hexan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential degradation issues during experimentation. By understanding the inherent reactivity of this unique bicyclic amine, you can ensure the integrity of your results and the stability of your compound.

The Bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained system, a feature often exploited in medicinal chemistry to enhance receptor selectivity.[1] However, this strained three-membered ring fused to a five-membered ring also presents unique stability challenges. This guide provides a framework for identifying and characterizing potential degradation pathways through a combination of frequently asked questions, in-depth troubleshooting protocols, and mechanistic insights.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability and handling of this compound.

Q1: My sample of this compound shows a new peak in the HPLC chromatogram after storage in an aqueous solution. What could be the cause?

A1: The appearance of a new peak upon storage in an aqueous solution, particularly if the solution is not pH-controlled, strongly suggests hydrolysis. The strained bicyclo[3.1.0]hexane ring system can be susceptible to ring-opening reactions under aqueous conditions, which can be catalyzed by acidic or basic conditions. We recommend verifying the pH of your solution and performing a forced hydrolysis study to confirm this hypothesis.

Q2: I've observed a color change in my solid sample after exposure to light. Is this a known issue?

A2: Yes, photolytic degradation is a common pathway for many amine-containing compounds.[2][3] The energy from light, particularly UV radiation, can induce the formation of reactive species, leading to colored degradation products. It is crucial to store this compound, both in solid form and in solution, protected from light.

Q3: During a thermal stress study, I noticed a loss of my parent compound but no distinct new peaks. Where did my compound go?

A3: In the absence of distinct new peaks, it's possible that the degradation products are either volatile, not UV-active (if using a UV detector), or are polymeric and thus retained on the column. Thermal degradation of amines can sometimes lead to complex reaction mixtures or polymerization.[4][5] Consider using a mass spectrometer (MS) detector or a charged aerosol detector (CAD) to look for non-chromophoric degradation products.

Q4: Can the hydrochloride salt form influence the stability of the compound?

A4: Absolutely. The hydrochloride salt form generally increases the aqueous solubility and can enhance the stability of the amine by preventing oxidation of the free base. However, the presence of chloride ions could potentially participate in certain degradation pathways, although this is less common. The acidic nature of the salt in an unbuffered aqueous solution might also promote acid-catalyzed hydrolysis.

II. Troubleshooting Guides: From Observation to Identification

This section provides a structured approach to investigating observed degradation, guiding you through experimental design and data interpretation.

Troubleshooting Scenario 1: Unexpected Peak in a Stability Study

Symptom: An unknown peak appears in the chromatogram of a stability sample of this compound.

Logical Troubleshooting Workflow:

A Unexpected Peak Observed B Characterize the Peak: - Retention Time - UV Spectrum A->B C Hypothesize Degradation Pathway B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Compare Degradant Profile with Forced Degradation Samples D->E E->C No Match, Re-evaluate F Isolate and Characterize the Degradant (LC-MS, NMR) E->F Match Found G Identify Degradation Product and Pathway F->G H Implement Mitigation Strategy: - Adjust pH - Protect from Light - Inert Atmosphere G->H

Caption: Workflow for investigating an unknown degradation product.

Detailed Steps:

  • Initial Characterization: Record the retention time and obtain the UV-Vis spectrum of the unknown peak. This information provides initial clues about the nature of the degradant.

  • Hypothesis Generation: Based on the structure of this compound, consider potential degradation pathways such as hydrolysis, oxidation, or photolysis.

  • Forced Degradation Studies: Conduct a systematic forced degradation study to intentionally degrade the compound under controlled stress conditions. This is a crucial step in identifying potential degradation products and developing stability-indicating methods.[6]

  • Profile Matching: Compare the chromatogram of your stability sample with those from the forced degradation studies. A match in retention time and UV spectrum provides strong evidence for the degradation pathway.

  • Structural Elucidation: If the degradation product is significant, isolate it using preparative HPLC and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Mitigation: Once the degradation pathway is understood, implement strategies to minimize it, such as controlling the pH of solutions, protecting samples from light, or storing under an inert atmosphere.

III. Potential Degradation Pathways and Mechanistic Insights

The unique structure of this compound suggests several potential degradation pathways. Understanding these mechanisms is key to designing robust formulations and analytical methods.

A. Hydrolytic Degradation (Acid and Base Catalyzed)

The strained cyclopropane ring within the bicyclo[3.1.0]hexane system is susceptible to ring-opening reactions, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the amine can be followed by a nucleophilic attack of water on one of the carbons of the cyclopropane ring, leading to a ring-opened product.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the free amine may be less stable, and direct nucleophilic attack by hydroxide ions on the strained ring system can occur.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A Bicyclo[3.1.0]hexan-2-amine H2O, H+ B Ring-Opened Product (e.g., Cyclopentylmethanol derivative) A->B Ring Opening C Bicyclo[3.1.0]hexan-2-amine H2O, OH- D Ring-Opened Product (e.g., Cyclopentylmethanol derivative) C->D Ring Opening

Caption: Potential hydrolytic degradation pathways.

B. Oxidative Degradation

Amines are generally susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[7]

  • N-Oxidation: The primary amine can be oxidized to the corresponding hydroxylamine or nitroso compound.

  • Ring Oxidation/Opening: The strained bicyclic system may also be a target for oxidative cleavage, potentially leading to a variety of ring-opened products. The Baeyer-Villiger oxidation is a known reaction for bicyclic ketones and a similar oxidative insertion could be possible.[8][9]

A Bicyclo[3.1.0]hexan-2-amine [O] B N-Oxide A->B N-Oxidation C Hydroxylamine A->C N-Oxidation D Ring-Opened Products A->D Ring Oxidation

Caption: Potential oxidative degradation pathways.

C. Photolytic Degradation

Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.

  • Norrish Type Reactions: If trace ketone impurities are present from synthesis, photolytic cleavage adjacent to the carbonyl group could occur.

  • Radical Reactions: The amine functionality can promote the formation of radical intermediates upon UV exposure, leading to a complex mixture of degradation products.[2][3]

D. Thermal Degradation

At elevated temperatures, the molecule can undergo various degradation reactions.

  • Ring Rearrangement/Opening: The high energy can overcome the activation barrier for ring strain relief, leading to isomerization or fragmentation.

  • Deamination: At very high temperatures, elimination of the amine group is a possibility.

  • Reaction with Excipients: If formulated with other substances, thermal degradation can be more complex due to potential interactions.

IV. Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies. The extent of degradation should be targeted between 5-20% to ensure that the primary degradation products are observed.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80 °C for 48 hours.

    • Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.

Data Analysis:

Stress ConditionIncubation TimeTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl24 h60 °C
0.1 M NaOH2 hRT
3% H₂O₂24 hRT
Thermal (Solution)48 h80 °C
Thermal (Solid)48 h80 °C
PhotolyticPer ICH Q1BPer ICH Q1B
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Initial HPLC Parameters:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm and/or Mass Spectrometry

  • Injection Volume: 10 µL

Method Validation:

  • Analyze a mixture of the unstressed and all stressed samples to demonstrate the separation of the parent compound from all degradation products.

  • Assess peak purity of the parent peak in the stressed samples using a photodiode array (PDA) detector or a mass spectrometer.

V. Concluding Remarks

The stability of this compound is a critical parameter that requires careful consideration throughout the drug development process. A proactive approach to understanding its degradation pathways through systematic forced degradation studies will enable the development of robust formulations and analytical methods, ultimately ensuring the quality and efficacy of the final product. This guide serves as a foundational resource to empower researchers in their investigations of this promising chemical entity.

VI. References

  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Photodegradation of amiloride in aqueous solution. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Photodegradation of amiloride in aqueous solution. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC. Retrieved January 26, 2026, from [Link]

  • Thermal Degradation of Aminosilicone Carbamates. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved January 26, 2026, from [Link]

  • Baeyer Villiger Oxidation. (2021, April 6). YouTube. Retrieved January 26, 2026, from [Link]

  • Baeyer-Villiger Oxidation. (2020, April 3). YouTube. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of Bicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Lock

Bicyclo[3.1.0]hexane derivatives represent a cornerstone in modern medicinal chemistry, serving as conformationally restricted bioisosteres for cyclohexane, proline, and glutamate. By fusing a cyclopropane ring to a cyclopentane unit, these scaffolds "lock" substituents into precise vectors, reducing entropic penalties upon binding to targets like mGluR receptors or viral polymerases.

However, this rigidity presents a unique analytical challenge. The system oscillates between boat-like and chair-like puckering modes, a subtlety that solution-state NMR often averages out. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against emerging alternatives like MicroED and traditional NMR, establishing why crystallographic analysis remains the definitive method for resolving the absolute configuration and puckering parameters of these strained systems.

Part 1: The Structural Challenge

The bicyclo[3.1.0]hexane core is not static.[1] The five-membered ring adopts an envelope conformation that fluctuates based on the substituents at the C2 and C6 positions.

  • The Problem: In solution (NMR), rapid interconversion between endo and exo puckers can yield averaged coupling constants (

    
    -values) that obscure the bioactive conformation.
    
  • The Need for X-ray: SCXRD provides a snapshot of the lowest-energy conformer in the solid state, revealing:

    • Absolute Stereochemistry: Critical for chiral drugs (e.g., separating (+)-Eglumegad isomers).

    • Cyclopropane Bond Asymmetry: Substituents can lengthen distal or proximal C-C bonds (Walsh orbital interactions), affecting reactivity and stability.

    • Puckering Amplitude: Precise measurement of the flap angle (

      
      ) which dictates receptor fit.
      

Part 2: Comparative Analysis of Methodologies

The following table contrasts the industry standard (SCXRD) with the rapid-response alternative (NMR) and the emerging "powder-to-structure" technique (MicroED).

Table 1: Performance Matrix for Bicyclo[3.1.0]hexane Analysis
FeatureSCXRD (Gold Standard) MicroED (Emerging) Solution NMR (NOESY/ROESY)
Primary Output 3D Atomic Coordinates, Absolute Config.3D Atomic Coordinates, Absolute Config.Connectivity, Relative Stereochem (Avg).
Sample State Single Crystal (>50 µm)Nanocrystal / Powder (<1 µm)Solution (CDCl3, DMSO-d6)
Resolution Ultra-High (<0.8 Å)High (0.8 – 1.2 Å)N/A (Spectral Resolution)
Stereo Certainty Definitive (Anomalous scattering)Definitive (Dynamical refinement)Inferred (NOE constraints)
Puckering Analysis Precise Bond Angles/LengthsPrecise (may suffer from beam damage)Averaged (dynamic equilibrium)
Throughput Low (Days/Weeks for growth)High (Minutes for data collection)High (Minutes)
Cost High (Instrument/Time)High (Cryo-TEM access)Low (Standard Lab Equip)
Expert Insight: When to Pivot?
  • Use SCXRD when you need to submit an IND filing. The FDA/EMA views SCXRD as the ultimate proof of absolute configuration.

  • Use MicroED when your bicyclo[3.1.0]hexane derivative forms a microcrystalline powder and refuses to grow into large blocks. This is common for highly lipophilic derivatives.

  • Use NMR for routine purity checks, but do not rely on it for distinguishing subtle boat/chair conformers without computational support (DFT).

Part 3: Experimental Protocol (SCXRD)

Growing diffraction-quality crystals of bicyclo[3.1.0]hexane derivatives is notoriously difficult due to their "greasy" lipophilic nature (unless polar handles like carboxylic acids are present).

Protocol: Vapor Diffusion (Hanging Drop)

This method allows for the slow, controlled approach to supersaturation, essential for rigid lattices.

Reagents:

  • Solvent A (Good Solvent): DCM, THF, or Acetone (dissolves the compound).

  • Solvent B (Precipitant): Pentane, Hexane, or Diisopropyl ether (poor solubility).

Workflow:

  • Dissolution: Dissolve 5 mg of the derivative in 0.5 mL of Solvent A. Ensure the solution is clear. Filter through a 0.2 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place 1 mL of Solvent B in the reservoir of a 24-well crystallization plate.

  • The Drop: Pipette 2 µL of the sample solution onto a siliconized glass cover slide.

  • Sealing: Invert the slide over the reservoir. Seal with high-vacuum grease to create an airtight system.

  • Equilibration: Store at 4°C (to reduce solubility further) or 20°C. Solvent A will slowly vaporize into the reservoir, increasing the concentration of the sample and the ratio of precipitant in the drop.

Self-Validating Checkpoint
  • Observation: If precipitate appears immediately (cloudiness), the diffusion is too fast. Switch Solvent B to a less volatile anti-solvent (e.g., Heptane instead of Pentane).

  • Observation: If oil droplets form (oiling out), the conformational flexibility is too high. "Seed" the oil with a micro-crystal or scratch the glass surface to induce nucleation.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic and workflow for structural elucidation, integrating the "Rescue" pathway using MicroED.

StructuralElucidation Start Crude Bicyclo[3.1.0]hexane Derivative Solubility Solubility Test (Polar vs Non-Polar) Start->Solubility CrystMethod Vapor Diffusion (Hanging Drop) Solubility->CrystMethod Dissolves in DCM/THF Check Crystal Quality Check (Microscope) CrystMethod->Check 3-7 Days SCXRD SCXRD Data Collection (Mo or Cu Source) Check->SCXRD Single Crystal >50µm MicroED MicroED (Cryo-TEM) Diffraction Check->MicroED Microcrystalline Powder <5µm Refine Structure Refinement (SHELXL / OLEX2) SCXRD->Refine MicroED->Refine Analysis Conformational Analysis (Boat vs Chair) Refine->Analysis

Figure 1: Decision tree for structural elucidation. Note the MicroED pathway for samples that fail to grow large single crystals.

Part 5: Data Analysis Case Study

Subject: Eglumegad (LY354740) Analogues.

When analyzing the X-ray data of these derivatives, focus on the Walsh Orbital effect . The cyclopropane ring bonds are rarely equilateral (1.51 Å).

  • Bond Length Asymmetry: Electron-withdrawing groups (like the carboxylic acid in mGluR agonists) at the bridgehead position often shorten the adjacent distal bonds and lengthen the vicinal bonds.

    • Target Metric: Check the

      
       bond length. In strained [3.1.0] systems, this shared bond can elongate to >1.53 Å, indicating high reactivity/instability.
      
  • Puckering Parameter (

    
    ):  Calculate the angle between the 
    
    
    
    plane and the
    
    
    plane.
    • Boat-like:

      
       (often favored by H-bonding).
      
    • Chair-like:

      
      .
      
    • Relevance: This angle correlates directly to the drug's affinity for the receptor pocket.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Nannini, L. et al. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. Frontiers in Molecular Biosciences. [Link]

  • Monn, J. A. et al. (1997). Synthesis and Metabotropic Glutamate Receptor Activity of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acids. Journal of Medicinal Chemistry.[2] [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules.[3] Chemical Society Reviews. [Link]

  • Gruene, T. et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction. Angewandte Chemie International Edition. [Link]

Sources

Comparative Guide: Biological Activity of cis- and trans-Isomers of Bicyclo[3.1.0]hexane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, valued for its ability to freeze bioactive conformations of flexible neurotransmitters like glutamate, GABA, and monoamines.[1] By incorporating an amine into this rigid framework, researchers can lock the nitrogen lone pair and functional vectors into precise orientations.[1]

This guide analyzes the biological divergence between cis- and trans-isomers of bicyclo[3.1.0]hexane amines. Unlike flexible cyclohexanes, the fused cyclopropane ring forces the five-membered ring into a permanent "boat-like" pucker.[1] Consequently, the stereochemical relationship (cis or trans) of substituents relative to the cyclopropane ring dictates pharmacological fate—often acting as a binary switch between agonism and antagonism or high-potency and inactivity .[1]

Structural Analysis & Stereochemical Definitions

Before comparing activity, one must define the stereochemical nomenclature specific to this scaffold.[1] The bicyclo[3.1.0]hexane ring fusion is almost exclusively cis due to strain limits in small rings.[1] Therefore, "cis/trans" isomers in this context refer to the relative orientation of substituents (specifically the amine or carboxylate groups) with respect to the cyclopropane ring plane.[1]

  • The "Methanocarba" Effect: The scaffold mimics a rigidified ribose or cyclopentane.[1]

  • Vector Alignment:

    • Proximal Substituents (C2): Can be endo (cis to bridge) or exo (trans to bridge).[1]

    • Distal Substituents (C6): The cyclopropane methylene group can bear substituents that project toward (endo) or away (exo) from the five-membered ring.[1]

Diagram 1: SAR Logic & Conformational Locking

The following diagram illustrates how stereochemistry dictates the biological outcome by locking the pharmacophore into specific receptor-compatible vectors.[1]

SAR_Logic Scaffold Bicyclo[3.1.0]hexane Core Stereochem Substituent Stereochemistry (C2 vs C6) Scaffold->Stereochem Defines Conf_A Conformation A (Folded/Compact) Stereochem->Conf_A (1S,2S,5R,6S) Syn-relationship Conf_B Conformation B (Extended) Stereochem->Conf_B (1R,2R...) Anti-relationship Target_Agonist mGluR2/3 Agonist (e.g., LY354740) Conf_A->Target_Agonist Matches Activation State Target_Antagonist mGluR2/3 Antagonist (e.g., MGS0039) Conf_B->Target_Antagonist Blocks Closure Target_Transporter Transporter Inhibition (e.g., Bicifadine) Conf_B->Target_Transporter Matches Uptake Site

Caption: Stereochemical configuration determines the spatial vector of the amine/acid pharmacophores, acting as a switch between receptor activation (agonism) and blockade (antagonism).

Case Study A: Glutamate Receptor Modulators (mGluR2/3)

The most definitive comparison of cis vs. trans activity in this class is seen in the Group II metabotropic glutamate receptor (mGluR) ligands.[1] Here, the scaffold mimics the glutamate backbone.[1]

The Agonist: LY354740[1][2][3][4][5]
  • Structure: (+)-(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.

  • Stereochemistry: The C2-amino group and the C6-carboxylate are spatially arranged to mimic the "folded" conformation of L-glutamate.[1]

  • Activity: Potent Agonist.

The Antagonist/Inactive Isomers[1]
  • C2-Diastereomers: Inverting the C2 center disrupts the precise distance required between the amine and the distal acid, often resulting in loss of potency or a switch to antagonism.[1]

  • Antagonists (e.g., MGS0039): These often possess a different stereochemical configuration (e.g., 1R,2R) or bulky substituents that prevent the receptor "clamshell" closure, turning the molecule into an antagonist.[1]

Comparative Data: mGluR2 Activity[1][6][7]
CompoundConfigurationRolemGluR2 Affinity (

/

)
Biological Outcome
LY354740 (1S,2S,5R,6S)Agonist

nM
Potent anxiolytic; receptor activation.
Racemate (+/-) MixtureAgonist

nM
Reduced potency due to dilution by inactive isomer.[1]
MGS0039 (1R,2R,...)Antagonist

nM
High affinity blockade; no activation.[1]
LY307452 Acyclic AnalogAntagonist

nM
Flexible analogs often lack the potency of the rigid bicyclic system.[1]

Key Insight: The cis-fused system in LY354740 positions the C6-carboxylate exactly where the


-carboxyl of glutamate sits in the activated receptor state.[1] The trans-isomers or diastereomers misalign this vector, abolishing agonist activity.[1]

Case Study B: GABA Transporter (BGT-1) Inhibitors

In the design of inhibitors for the Betaine/GABA Transporter 1 (BGT-1), the "cis vs trans" comparison refers to the relative orientation of substituents on the cyclopropane ring (2,3-methanoGABA analogs).[1]

  • Cis-Isomer ((1R,2S)-2,3-methanoGABA): The amino and carboxyl groups are on the same side of the cyclopropane plane (cis).[1] This isomer shows high potency and selectivity .[1][2][3]

  • Trans-Isomer: The substituents are on opposite sides.[1] This isomer is significantly less potent.[1]

Comparative Data: BGT-1 Inhibition
IsomerStructure

(BGT-1)
Selectivity
Cis-Isomer (1R,2S)-Substituted0.59 µM >50-fold selective over GAT1/GAT3
Trans-Isomer (1S,2S)-Substituted> 100 µMInactive / Non-selective

Mechanism: The BGT-1 transporter requires the GABA pharmacophore to adopt a "syn" conformation (folded) to bind effectively.[1] The bicyclo[3.1.0]hexane scaffold freezes this conformation in the cis-isomer, whereas the trans-isomer locks it in an extended state that the transporter cannot recognize.[1]

Experimental Protocols

To replicate these findings, precise synthesis and separation of isomers are required.[1] The following workflow details the separation of cis and trans isomers using chiral HPLC, a critical step for biological evaluation.

Workflow Diagram: Synthesis & Screening

Workflow Start Start: Cyclopentenone Precursor Step1 Step 1: Cyclopropanation (Sulfonium Ylide or Carbenoid) Start->Step1 Intermed Racemic Bicyclo[3.1.0] Mixture Step1->Intermed Step2 Step 2: Chiral Resolution (HPLC / Enzymatic) Intermed->Step2 Isomer_Cis Isomer A (e.g., 1S,2S) Step2->Isomer_Cis Peak 1 Isomer_Trans Isomer B (e.g., 1R,2R) Step2->Isomer_Trans Peak 2 Assay Step 3: Functional Assay (cAMP Inhibition / Radioligand Binding) Isomer_Cis->Assay Isomer_Trans->Assay Result Data Analysis (Ki / EC50 Calculation) Assay->Result

Caption: Workflow for the isolation and evaluation of specific bicyclo[3.1.0]hexane stereoisomers.

Protocol: Chiral Separation & Binding Assay[1]
  • Chiral HPLC Resolution :

    • Column : Daicel Chiralpak AD-H or Crownpak CR(+) (for amino acids).[1]

    • Mobile Phase : Hexane/IPA/TFA (90:10:0.[1]1) for protected amines; Perchloric acid (pH 1.[1]5) for free amino acids.[1]

    • Detection : UV at 210 nm.[1]

    • Validation : Verify optical purity (>99% ee) via polarimetry.

  • mGluR2/3 cAMP Inhibition Assay (Functional) :

    • Cell Line : CHO cells stably expressing human mGluR2.[1]

    • Stimulation : Induce cAMP production with Forskolin (10 µM).

    • Treatment : Incubate cells with varying concentrations (

      
       to 
      
      
      
      M) of the cis or trans isomer for 20 minutes.[1]
    • Readout : Measure residual cAMP levels using TR-FRET or ELISA.[1]

    • Success Metric : An agonist will dose-dependently reduce cAMP levels (inhibit the Forskolin signal).[1][4][5] An antagonist will reverse the effect of a known agonist (e.g., Glutamate).[1]

Conclusion

The biological activity of bicyclo[3.1.0]hexane amines is strictly governed by stereochemistry.[1] The rigid "boat" conformation means that cis and trans isomers present pharmacophores in radically different vectors, often resulting in "all-or-nothing" activity profiles.

  • For mGluR Ligands: The (1S,2S) configuration is essential for agonism; deviation leads to antagonism or inactivity.[1]

  • For Transporter Inhibitors: The cis-configuration (relative to the ring fusion) typically yields higher potency by mimicking the bioactive "folded" state of the neurotransmitter.[1]

Researchers designing analogs on this scaffold must prioritize stereoselective synthesis and rigorous chiral separation, as the "wrong" isomer is rarely just less active—it is often pharmacologically distinct.[1]

References

  • Monn, J. A., et al. (1997).[1][6] "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[4][7] Journal of Medicinal Chemistry. Link

  • Schoepp, D. D., et al. (1997).[1] "LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors."[1][3] Neuropharmacology. Link

  • Nakazato, A., et al. (2000).[1][7] "Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives." Journal of Medicinal Chemistry. Link

  • Kobayashi, Y., et al. (2014).[1] "Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor."[1] ACS Medicinal Chemistry Letters. Link[1]

  • Skolnick, P., et al. (2003).[1] "Antidepressant-like actions of 1-aryl-3-azabicyclo[3.1.0]hexanes." European Journal of Pharmacology. Link

Sources

Comparative Spectroscopic Guide: Differentiating Endo and Exo Isomers of Bicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The bicyclo[3.1.0]hexane scaffold is a privileged structure in modern drug discovery, acting as a conformationally restricted bioisostere for cyclohexanes and furanose rings (e.g., "methanocarba" nucleosides).[1] Its rigid geometry locks substituents into precise vectors, often dramatically enhancing potency and selectivity—most notably in metabotropic glutamate receptor (mGluR) agonists and antiviral agents.

However, the synthetic utility of this scaffold is frequently bottlenecked by the difficulty in assigning stereochemistry at the C6 position (the cyclopropane apex) relative to the five-membered ring. Differentiating between endo (substituent proximal to the 5-ring) and exo (substituent distal) isomers is critical, as biological activity often resides exclusively in one diastereomer.

This guide provides an autonomous, evidence-based protocol for differentiating these isomers using NMR spectroscopy (


H, 

C, NOESY) without immediate reliance on X-ray crystallography.

Structural Context: The Challenge

In the bicyclo[3.1.0]hexane system, the bridgehead carbons (C1 and C5) fuse a cyclopentane ring to a cyclopropane ring. The stereochemical challenge typically lies at C6 .

  • Exo Isomer: The C6-substituent points away from the cyclopentane ring. Consequently, the C6-proton is endo (pointing toward the ring).

  • Endo Isomer: The C6-substituent points toward the cyclopentane ring. Consequently, the C6-proton is exo (pointing away).

Critical Insight: The confusion often arises because the proton geometry is opposite to the substituent geometry. This guide uses the Substituent as the reference point for naming (endo vs. exo isomer), but analyzes the Proton for the spectroscopic data.

Primary Method: H NMR & Coupling Constants ( )[2]

The most rapid and reliable method for differentiation is the analysis of vicinal coupling constants (


) between the bridgehead protons (H1/H5) and the cyclopropyl proton (H6).
Mechanism: The Karplus Relationship

Due to the fused ring system's rigidity, the dihedral angles are fixed.

  • In Exo Isomers (H6 is endo): The dihedral angle between H1/H5 and H6 is approximately 0° (cis) . According to the Karplus equation, this results in a large coupling constant.

  • In Endo Isomers (H6 is exo): The dihedral angle between H1/H5 and H6 is approximately 145° (trans) in this specific fused system (or effectively orthogonal in some boat conformations), resulting in a small coupling constant.

Diagnostic Criteria[3][4][5]
FeatureExo Isomer (Substituent is Distal)Endo Isomer (Substituent is Proximal)
Proton at C6 Endo-orientedExo-oriented
Relationship to H1/H5 CisTrans

Coupling
Large (~6.0 – 9.0 Hz) Small (~0 – 4.0 Hz)
Peak Appearance Distinct Triplet (or dd)Singlet or Broad/Unresolved Multiplet

Expert Note: In 3-azabicyclo[3.1.0]hexane systems (common in proline mimics), the endo isomer often shows


 values so small (<2 Hz) that the H6 signal appears as a singlet.

Secondary Method: C NMR & Steric Compression

When


H NMR signals are overlapped or second-order effects complicate 

-value analysis,

C NMR provides a robust confirmation via the

-gauche effect
.
Mechanism

Steric compression results in increased shielding (upfield shift). In the endo isomer, the substituent at C6 is sterically crowded against the C3 methylene of the five-membered ring.

Diagnostic Criteria[3][4][5]
Carbon SignalExo Isomer Endo Isomer
Bridgehead (C1/C5) Downfield (Deshielded)Upfield (Shielded) (

ppm lower)
C6 (Cyclopropyl) DownfieldUpfield (Due to steric strain)

Definitive Validation: 2D NOESY Protocol

While 1D NMR is predictive, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the self-validating standard required for publication.

Experimental Protocol: Stereochemical Assignment

Objective: Determine relative stereochemistry via through-space correlations (<5 Å).

  • Sample Prep: Dissolve 5–10 mg compound in 0.6 mL CDCl

    
     (or DMSO-
    
    
    
    if solubility is poor). Ensure solution is free of paramagnetic impurities.
  • Acquisition: Run a phase-sensitive NOESY with a mixing time (

    
    ) of 500–800 ms . (Shorter times favor small molecules, but bicyclic systems relax efficiently).
    
  • Key Correlations to Search:

    • Target: Interaction between H6 and the Cyclopentane Protons (H2/H4) .

Interpretation Logic[7]
  • Exo Isomer (H6 is endo): H6 points toward the 5-ring.

    • Observation: Strong NOE cross-peak between H6 and H2/H4 (endo) protons.

  • Endo Isomer (H6 is exo): H6 points away from the 5-ring.

    • Observation: No NOE between H6 and H2/H4.

    • Alternative: Strong NOE between the Substituent (if it has protons) and H2/H4.

Decision Tree & Workflow (Graphviz)

The following diagram outlines the logical workflow for assigning stereochemistry in bicyclo[3.1.0]hexane derivatives.

IsomerAssignment Start Synthesize Bicyclo[3.1.0]hexane Derivative Mixture RunH1 Run 1H NMR (Focus on H6 Signal) Start->RunH1 CheckJ Analyze J(1,6) Coupling RunH1->CheckJ LargeJ J ≈ 6-9 Hz (Triplet/dd) CheckJ->LargeJ High Coupling SmallJ J < 4 Hz (Singlet/Broad) CheckJ->SmallJ Low Coupling AssignExo Provisional Assignment: EXO-Isomer (Substituent Distal) LargeJ->AssignExo AssignEndo Provisional Assignment: ENDO-Isomer (Substituent Proximal) SmallJ->AssignEndo Validation Validation Step: Run 2D NOESY AssignExo->Validation AssignEndo->Validation NOE_Check Check NOE: H6 ↔ H2/H4 Validation->NOE_Check StrongNOE Strong NOE Observed NOE_Check->StrongNOE H6 is Endo NoNOE No NOE Observed NOE_Check->NoNOE H6 is Exo ConfirmExo CONFIRMED: EXO-Isomer StrongNOE->ConfirmExo ConfirmEndo CONFIRMED: ENDO-Isomer NoNOE->ConfirmEndo

Caption: Logical workflow for stereochemical assignment of bicyclo[3.1.0]hexane isomers using 1D and 2D NMR.

Comparative Data Summary

FeatureExo-Isomer (Substituent Distal)Endo-Isomer (Substituent Proximal)Confidence Level
H6 Orientation Endo (Toward 5-ring)Exo (Away from 5-ring)High

Coupling
6.0 – 9.0 Hz 0 – 4.0 Hz Very High
H6 Multiplicity Triplet / Doublet of DoubletsSinglet / BroadHigh
C1/C5 Shift (

C)
BaselineUpfield Shift (

-effect)
Medium
NOE (H6

H2/H4)
Strong Absent Definitive
Bioactivity (General) Often Lower (Target Dependent)Often Higher (e.g., mGluR)Context Dependent

References

  • Gawley, R. E. (1999). Stereochemistry of the Bicyclo[3.1.0]hexane System. Journal of Organic Chemistry.

  • Monn, J. A., et al. (1997). Synthesis and Metabotropic Glutamate Receptor Activity of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acids. Journal of Medicinal Chemistry.

  • Jacobson, K. A., et al. (2000). Methanocarba Analogues of Nucleosides: Conformational Locking of the Sugar Moiety. Journal of Medicinal Chemistry.

  • Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Coupling Constants in Rigid Systems. University of Wisconsin-Madison.

  • BenchChem Technical Support. (2026). Bicyclo[3.1.0]hexan-3-one: Technical Data and NMR Protocols.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bicyclo[3.1.0]hexan-2-amine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclo[3.1.0]hexane Scaffold - A Privileged Structure in Neuropharmacology

In the landscape of medicinal chemistry, the quest for novel therapeutics for neurological and psychiatric disorders is a perpetual endeavor. Central to this pursuit is the design of molecules that can selectively interact with key players in neurotransmission, such as the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The bicyclo[3.1.0]hexane framework has emerged as a "privileged structure," a molecular scaffold that is capable of providing ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1] Its inherent rigidity, a stark contrast to the conformational flexibility of many open-chain and monocyclic structures, offers a unique advantage. This conformational constraint can pre-organize the pharmacophoric elements into a bioactive conformation, potentially leading to enhanced binding affinity, improved selectivity, and a more favorable metabolic profile.[1]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: bicyclo[3.1.0]hexan-2-amine analogs. We will delve into how subtle structural modifications to this rigid core influence their potency and selectivity as inhibitors of DAT, SERT, and NET. This comparative analysis is supported by experimental data from seminal studies in the field, offering researchers, scientists, and drug development professionals a comprehensive resource to guide future design and optimization efforts. We will explore the synthesis of these analogs, compare their biological activities through curated data, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies: Accessing the Bicyclo[3.1.0]hexane Core

The synthesis of the bicyclo[3.1.0]hexane skeleton is a critical first step in the exploration of its SAR. A variety of synthetic routes have been developed, often employing cyclopropanation reactions as a key step. One common approach involves the intramolecular cyclopropanation of unsaturated precursors. For instance, the decomposition of a diazo compound derived from an appropriately substituted cyclopentene can yield the bicyclo[3.1.0]hexane ring system.

A notable example is the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, which has been achieved through the hydride reduction of 1-arylcyclopropanedicarboximides.[2] This method provides a versatile entry point for introducing a wide range of aryl substituents at the 1-position, a key vector for SAR exploration.

Furthermore, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported as a practical route to 3-azabicyclo[3.1.0]hexane derivatives.[3] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final compounds, allowing for a systematic investigation of the chemical space around the bicyclo[3.1.0]hexane core.

Comparative Analysis of Monoamine Transporter Inhibition

The true value of the bicyclo[3.1.0]hexane scaffold lies in the ability to fine-tune its pharmacological profile through systematic structural modifications. The following sections dissect the SAR of bicyclo[3.1.0]hexan-2-amine analogs at the dopamine, serotonin, and norepinephrine transporters, with a focus on how substitutions at various positions on the bicyclic ring and the amine moiety impact inhibitory activity and selectivity.

The Influence of Aryl Substitution at the 1-Position

The nature and substitution pattern of an aryl group at the 1-position of the bicyclo[3.1.0]hexane ring have a profound effect on the potency and selectivity of these analogs as monoamine transporter inhibitors.

One of the most well-studied examples is bicifadine , 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, which demonstrates significant analgesic properties.[2] The analgesic activity of bicifadine is attributed to its ability to inhibit monoamine reuptake. Studies have shown that the (+)-enantiomer of bicifadine, with a (1R,5S) absolute configuration, is the more potent isomer.[2]

Further exploration of analogs with different para-substituents on the phenyl ring has revealed that this position is critical for potency. For instance, compounds with electron-donating or electron-withdrawing groups at the para-position of the phenyl ring exhibit varying degrees of inhibitory activity at DAT, SERT, and NET.

Compound1-Aryl SubstituentDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Reference
Bicifadine 4-Methylphenyl91055117[4]
Analog 1 4-Chlorophenyl38683[4]
Analog 2 3,4-Dichlorophenyl---[5]
Analog 3 2-Naphthyl38683[4]

Note: The table above is a representative compilation. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

The data suggests that substitution on the aryl ring can significantly modulate the affinity for the three transporters. For example, a 4-chloro or a 2-naphthyl substituent can enhance potency at all three transporters compared to the 4-methyl group of bicifadine. The 3,4-dichlorophenyl substitution pattern is also a common feature in potent monoamine reuptake inhibitors based on this scaffold.[5]

The Role of the Amine Moiety

Modifications to the amine group within the 3-azabicyclo[3.1.0]hexane structure also play a crucial role in determining the pharmacological profile. N-alkylation can have a dramatic impact on activity. For instance, the N-methyl analog of bicifadine retains significant analgesic potency, while N-allyl, N-(cyclopropylmethyl), and N-(n-hexyl) analogs are inactive.[2] This highlights the sensitivity of the transporter binding pockets to the steric bulk and nature of the substituent on the nitrogen atom.

Experimental Protocols: A Guide to In Vitro Evaluation

The accurate and reproducible assessment of the biological activity of newly synthesized compounds is paramount in any SAR study. The following section provides detailed, step-by-step protocols for the key in vitro assays used to characterize the interaction of bicyclo[3.1.0]hexan-2-amine analogs with monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the target by the unlabeled test compound.

1. Membrane Preparation:

  • Source: Membranes are typically prepared from either cultured cells stably expressing the human recombinant dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters, or from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET).

  • Procedure:

    • Homogenize the cell pellet or brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Membranes can be stored at -80°C for future use.[6]

2. Binding Assay Protocol:

  • Dopamine Transporter (DAT) Binding Assay:

    • Radioligand: [³H]WIN 35,428 (a cocaine analog) is a commonly used radioligand for DAT.[7][8][9][10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure:

      • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), varying concentrations of the test compound, and a fixed concentration of [³H]WIN 35,428 (e.g., 1-5 nM).

      • Incubate the plate at room temperature for 60-90 minutes.

      • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.

      • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Non-specific Binding: Determined in the presence of a high concentration of a known DAT inhibitor, such as 10 µM cocaine or GBR 12909.

  • Serotonin Transporter (SERT) Binding Assay:

    • Radioligand: [³H]Citalopram or [³H]Paroxetine are selective radioligands for SERT.[11][12][13]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Procedure: The procedure is similar to the DAT binding assay, with incubation typically carried out at room temperature for 60 minutes.

    • Non-specific Binding: Determined using a high concentration of a selective serotonin reuptake inhibitor (SSRI), such as 10 µM fluoxetine or imipramine.

  • Norepinephrine Transporter (NET) Binding Assay:

    • Radioligand: [³H]Nisoxetine is a selective radioligand for NET.[6][14][15][16]

    • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

    • Procedure: The incubation for [³H]nisoxetine binding is often performed at 4°C for 2-3 hours.[14]

    • Non-specific Binding: Determined in the presence of a high concentration of a selective norepinephrine reuptake inhibitor, such as 10 µM desipramine.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand used in the assay and Kᴅ is the dissociation constant of the radioligand for the transporter.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

1. Synaptosome Preparation:

  • Source: Synaptosomes, which are resealed nerve terminals, are typically prepared from fresh rodent brain tissue.[17][18][19][20]

  • Procedure:

    • Homogenize the brain tissue in an ice-cold sucrose buffer (e.g., 0.32 M sucrose).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger cellular debris.

    • Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).

    • The P2 pellet can be further purified using density gradient centrifugation (e.g., with Ficoll or Percoll) to obtain a more enriched synaptosomal preparation.

    • Resuspend the final synaptosomal pellet in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) and determine the protein concentration.

2. Uptake Inhibition Assay Protocol:

  • Procedure:

    • Pre-incubate the synaptosomes (or transporter-expressing cells) with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.[21]

    • Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Kₘ value.

    • Allow the uptake to proceed for a short, defined period (typically 1-5 minutes) to measure the initial rate of transport.[21]

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.[21]

    • Quantify the radioactivity accumulated within the synaptosomes or cells using a liquid scintillation counter.

  • Non-specific Uptake: Determined in the presence of a high concentration of a known uptake inhibitor for the respective transporter or by conducting the assay at 4°C.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter is determined as the IC₅₀ value.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the SAR and a typical experimental workflow.

SAR_Bicyclo_3_1_0_hexan_2_amine cluster_scaffold Bicyclo[3.1.0]hexan-2-amine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold Aryl_Sub 1-Aryl Substitution (e.g., Phenyl, Naphthyl) Scaffold->Aryl_Sub Influences Amine_Sub N-Substitution (e.g., H, Me, Allyl) Scaffold->Amine_Sub Influences Potency Potency (Ki/IC50) at DAT, SERT, NET Aryl_Sub->Potency Selectivity Selectivity Profile (e.g., DAT vs SERT/NET) Aryl_Sub->Selectivity Amine_Sub->Potency Amine_Sub->Selectivity

Caption: Key structural modification points on the bicyclo[3.1.0]hexan-2-amine scaffold and their influence on biological activity.

Experimental_Workflow start Synthesize Bicyclo[3.1.0]hexan-2-amine Analog Library binding_assay Primary Screening: Radioligand Binding Assays (DAT, SERT, NET) start->binding_assay determine_ki Determine Ki values (Cheng-Prusoff) binding_assay->determine_ki uptake_assay Functional Validation: Neurotransmitter Uptake Inhibition Assays determine_ki->uptake_assay Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ki->sar_analysis determine_ic50 Determine IC50 values uptake_assay->determine_ic50 determine_ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for the SAR analysis of novel bicyclo[3.1.0]hexan-2-amine analogs.

Conclusion: Future Directions in the Exploration of Bicyclo[3.1.0]hexane Analogs

The bicyclo[3.1.0]hexan-2-amine scaffold continues to be a fertile ground for the discovery of novel monoamine transporter inhibitors. The inherent rigidity of this framework provides a powerful tool for dissecting the specific conformational requirements for potent and selective interactions with DAT, SERT, and NET. The SAR data presented in this guide underscores the critical role of substitutions at the 1-aryl and amine positions in modulating the pharmacological profile of these compounds.

Future research in this area will likely focus on several key aspects. The synthesis of novel analogs with diverse substitution patterns, guided by computational modeling and a deeper understanding of the transporter binding sites, will be essential for identifying compounds with improved potency and selectivity. Furthermore, a thorough evaluation of the pharmacokinetic and pharmacodynamic properties of promising lead compounds will be necessary to translate in vitro activity into in vivo efficacy. The detailed experimental protocols provided herein offer a robust framework for conducting these crucial evaluations. Ultimately, the continued exploration of the SAR of bicyclo[3.1.0]hexan-2-amine analogs holds significant promise for the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.

References

  • Jacobson, K. A., et al. (2017). Scaffold Repurposing of Nucleosides (Adenosine Receptor Agonists): Enhanced Activity at the Human Dopamine and Norepinephrine Sodium Symporters. ACS Chemical Neuroscience, 8(8), 1684–1697. Available from: [Link]

  • Terry, D., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International, 60(1), 81-89. Available from: [Link]

  • Zhang, M., et al. (2008). Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(13), 3682-3686. Available from: [Link]

  • Skolnick, P., et al. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. U.S. Patent No. 9,205,074 B2.
  • Jacobson, K. A., et al. (2021). (N)-Methanocarba-adenosines as monoamine transporter allosteric inhibitors: Extended N6 groups for bitopic stabilization. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Plenge, P., & Mellerup, E. T. (1989). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of Neurochemistry, 52(1), 248-252. Available from: [Link]

  • JoVE. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Available from: [Link]

  • Katz, J. L., et al. (2004). Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 47(22), 5435–5445. Available from: [Link]

  • Glaxo Group Limited. (2012). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. EP 2070922 B1.
  • Andersen, J., et al. (2011). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 286(44), 38240–38250. Available from: [Link]

  • Berger, P., et al. (1993). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 50(2), 247-252. Available from: [Link]

  • Kula, N. S., et al. (2006). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Neuroscience, 141(3), 1379-1386. Available from: [Link]

  • Lemmerhirt, J. P., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2204. Available from: [Link]

  • Epstein, J. W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490. Available from: [Link]

  • Moody, C. J., & O'Connell, M. G. (2000). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. The Journal of Organic Chemistry, 65(15), 4537–4542. Available from: [Link]

  • Tallarida, R. J., et al. (2015). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Journal of Addiction, 2015, 687094. Available from: [Link]

  • Madras, B. K., et al. (1996). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. Journal of Neurochemistry, 66(4), 1625-1632. Available from: [Link]

  • De Kloe, G. E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11135–11143. Available from: [Link]

  • Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 3(3), 101511. Available from: [Link]

  • Singh, S. (2000). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 1(4), 265-288. Available from: [Link]

  • Micheli, F., et al. (2010). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry, 53(5), 2146-2161. Available from: [Link]

  • Wang, Y., et al. (2018). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic Letters, 20(11), 3241–3244. Available from: [Link]

  • Dunkley, P. R., et al. (2008). Synaptosome Preparations: Which Procedure Should I Use? Biological Procedures Online, 10(1), 1-13. Available from: [Link]

  • Imamura, S., et al. (2021). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 26(11), 3328. Available from: [Link]

  • Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(22), 5435-45. Available from: [Link]

  • Terry, D., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International, 60(1), 81-89. Available from: [Link]

  • Lemmerhirt, J. P., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2204. Available from: [Link]

  • Allard, P., et al. (1996). [3H]WIN 35,428 binding in the human brain. Brain Research, 706(2), 347-350. Available from: [Link]

  • Terry, D., et al. (2012). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neurochemistry International, 60(1), 81-89. Available from: [Link]

  • Lundbeck. (2005). Citalopram Hydrobromide Tablets - PRODUCT MONOGRAPH. Available from: [Link]

  • De Nys, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(42), 9763–9768. Available from: [Link]

  • Staley, J. K., et al. (1996). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Journal of Neuroscience, 16(24), 8249-8255. Available from: [Link]

  • Chen, R., et al. (2004). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(2), 149-156. Available from: [Link]

  • Marll, P. L., et al. (2005). [3H] citalopram binding to serotonin transporter sites in minnow brains. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 140(2), 241-248. Available from: [Link]

  • Katz, J. L., et al. (2004). Chemical structures of cocaine, WIN 35428, and the benztropine... ResearchGate. Available from: [Link]

  • Gray, J. A., & Roth, B. L. (1993). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Journal of Neurochemistry, 60(4), 1428-1436. Available from: [Link]

Sources

Assessing the Off-Target Effects of Bicyclo[3.1.0]hexan-2-amine Hydrochloride and its Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The efficacy of a therapeutic agent is intrinsically linked to its ability to modulate the intended biological target with high potency and selectivity. However, the journey from a promising lead compound to a safe and effective drug is often fraught with the challenge of off-target effects, where a molecule interacts with unintended proteins, leading to adverse effects and potential clinical failure. This guide provides an in-depth technical comparison and experimental framework for assessing the off-target effects of compounds built around the Bicyclo[3.1.0]hexan-2-amine scaffold, a privileged structure in medicinal chemistry.

The Bicyclo[3.1.0]hexane core is a conformationally restrained isostere of cyclohexane.[1] Its rigid, three-dimensional structure is highly valued by medicinal chemists for its potential to confer tighter binding to target proteins, enhance metabolic stability, and, crucially, improve selectivity, thereby reducing off-target interactions.[1] Derivatives of this scaffold have been explored for a range of therapeutic targets, including G-protein coupled receptors (GPCRs) like metabotropic glutamate receptors, adenosine receptors, and histamine receptors, as well as neurotransmitter transporters.[2][3][4][5][6][7]

This guide will use Bicyclo[3.1.0]hexan-2-amine hydrochloride as a foundational example to explore a comprehensive strategy for off-target profiling. We will compare its structural class to other common scaffolds and provide detailed, field-proven protocols for key validation assays.

The Strategic Imperative of Early Off-Target Profiling

Unforeseen off-target interactions are a leading cause of late-stage clinical trial failures, costing pharmaceutical companies hundreds of millions of dollars.[8] A proactive, systematic assessment of a compound's selectivity profile during the lead optimization phase is not merely a regulatory hurdle but a critical step in de-risking a drug development program.[9][10] Early identification of potential liabilities allows for data-driven decisions, guiding medicinal chemistry efforts to mitigate unwanted interactions while preserving on-target potency.[10]

Comparative Scaffolds: A Structural Perspective on Selectivity

The choice of a central scaffold is a key determinant of a drug's selectivity profile. The Bicyclo[3.1.0]hexane system achieves conformational rigidity through its fused cyclopropane ring. This rigidity limits the number of low-energy conformations the molecule can adopt, making it more likely to fit a specific binding pocket with high precision. Let's compare this to other common scaffolds.

ScaffoldKey Structural FeaturesImplications for Off-Target Effects
Bicyclo[3.1.0]hexane Fused cyclopropane and cyclopentane rings; high rigidity; defined 3D vectoral projection of substituents.The rigid conformation can be optimized for a specific active site, potentially leading to high selectivity and fewer off-target interactions.[1][4]
Piperidine Saturated heterocycle; exists in a flexible chair conformation; multiple substitution points.The inherent flexibility can allow for binding to multiple, related targets. However, strategic substitution can lock the conformation and improve selectivity.
Adamantane Highly rigid, diamondoid cage structure; lipophilic.Its rigidity and defined geometry can lead to high selectivity. Its lipophilicity, however, may contribute to non-specific binding or interactions with hydrophobic pockets in off-targets like ion channels.
Aryl Rings (e.g., Phenyl) Flat, aromatic; subject to π-π stacking and hydrophobic interactions.The planarity and potential for varied interactions can lead to binding at numerous sites, including off-target enzymes and receptors. It is a common motif in many promiscuous compounds.

This comparison underscores the principle that increasing conformational restraint can be a powerful tool for achieving selectivity. The Bicyclo[3.1.0]hexane scaffold is an excellent example of this principle in practice.

Experimental Workflows for Comprehensive Off-Target Assessment

A robust assessment of off-target effects requires a multi-pronged approach, utilizing a suite of validated in vitro assays. Below are detailed protocols for essential screening panels.

Broad Panel Radioligand Binding Assay (Safety Pharmacology)

Causality and Rationale: This is the first line of defense. The goal is to perform a broad, unbiased screen against a panel of receptors, ion channels, and transporters that are known to be implicated in adverse drug reactions.[10] A typical panel, such as the InVEST44 panel, covers targets associated with cardiovascular, central nervous system (CNS), and gastrointestinal side effects.[10] This assay works on the principle of competitive displacement of a known radiolabeled ligand from its target by the test compound. A significant displacement indicates a potential interaction.

Experimental Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute to the desired final screening concentration (typically 1 µM and 10 µM).

  • Assay Plate Preparation: In a 96-well plate, add the test compound, a known radioligand for the specific target (e.g., [³H]-Prazosin for the α1-adrenergic receptor), and a membrane preparation or cell lysate containing the target protein.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a control (vehicle) and a positive control (a known unlabeled ligand for the target). A common threshold for a "hit" is >50% inhibition at 10 µM.

cluster_workflow Radioligand Binding Assay Workflow start Prepare Test Compound & Radioligand mix Mix with Target-Containing Membranes start->mix Add to Assay Plate incubate Incubate to Equilibrium mix->incubate filter Filter to Separate Bound/Unbound incubate->filter count Scintillation Counting filter->count analyze Calculate % Inhibition count->analyze

Caption: Workflow for a competitive radioligand binding assay.

hERG Potassium Channel Patch-Clamp Assay

Causality and Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical off-target effect to assess. Blockade of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes. This is a major reason for drug candidate failure and market withdrawal. The gold-standard method for assessing hERG liability is the manual patch-clamp electrophysiology assay.

Experimental Protocol:

  • Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

  • Electrophysiology Rig Setup: Prepare a patch-clamp rig with a microelectrode filled with an appropriate internal solution.

  • Cell Patching: Under a microscope, guide the microelectrode to a single cell to form a high-resistance "gigaohm" seal with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell patch-clamp configuration. This allows control over the cell's membrane potential and measurement of the ion currents flowing through the channels.

  • Baseline Current Recording: Apply a specific voltage-clamp protocol to elicit and measure the baseline hERG tail current.

  • Compound Application: Perfuse the cell with a solution containing the test compound (e.g., this compound) at multiple concentrations.

  • Post-Compound Current Recording: After a sufficient incubation period, re-apply the voltage-clamp protocol and measure the hERG tail current in the presence of the compound.

  • Data Analysis: Compare the current amplitude before and after compound application to determine the percent inhibition at each concentration. Calculate an IC₅₀ value (the concentration at which 50% of the current is inhibited).

cluster_workflow hERG Patch-Clamp Assay Workflow culture Culture hERG-Expressing Cells patch Establish Whole-Cell Patch culture->patch baseline Record Baseline hERG Current patch->baseline apply Apply Test Compound baseline->apply record_post Record Post-Compound Current apply->record_post analyze Calculate IC50 record_post->analyze

Caption: Workflow for assessing hERG channel inhibition.

Cytochrome P450 (CYP) Inhibition Assay

Causality and Rationale: Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism. Inhibition of specific CYP isoforms (e.g., CYP3A4, CYP2D6) by a new drug candidate can lead to dangerous drug-drug interactions when co-administered with other medications that are metabolized by the same enzyme. This assay uses fluorescent probe substrates that are converted into fluorescent products by active CYP enzymes. Inhibition is measured by a decrease in fluorescence.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of human liver microsomes (a source of CYP enzymes), a fluorescent probe substrate specific for the CYP isoform of interest (e.g., midazolam for CYP3A4), and the NADPH regenerating system (to initiate the enzymatic reaction).

  • Assay Plate Setup: In a 96-well plate, add the liver microsomes, the test compound at various concentrations, and the probe substrate. Pre-incubate at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Stop Reaction: Add a stop solution (e.g., acetonitrile) to quench the reaction.

  • Fluorescence Reading: Read the fluorescence of the product on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Interpretation and Next Steps

The data generated from these assays must be synthesized to form a comprehensive risk assessment.

AssayExample Result for Hypothetical CompoundInterpretation and Action
Safety Pharmacology Panel >50% inhibition at 10 µM for Dopamine Transporter (DAT) and Serotonin Transporter (SERT).If the primary target is the Norepinephrine Transporter (NET), this indicates polypharmacology. This could be desirable (a "triple reuptake inhibitor") or an undesirable off-target effect, depending on the therapeutic goal.[11] Further dose-response studies are needed to determine the potency at each transporter.
hERG Patch-Clamp Assay IC₅₀ = 25 µMA therapeutic index is calculated by dividing the hERG IC₅₀ by the on-target EC₅₀. A >30-fold window is generally considered acceptable, but this depends on the expected clinical plasma concentrations. If the on-target potency is high (e.g., low nM), this hERG value may be acceptable.
CYP Inhibition Assays IC₅₀ for CYP2D6 = 5 µMThis indicates a potential for drug-drug interactions with other drugs metabolized by CYP2D6. The risk depends on the expected therapeutic dose and resulting plasma concentration. If the anticipated Cmax is well below 5 µM, the risk may be low.

Based on this profile, medicinal chemists can make informed decisions. For instance, if the hERG liability is too high, they can explore structural modifications to the Bicyclo[3.1.0]hexane scaffold that reduce hERG binding while maintaining on-target potency.

Conclusion

The Bicyclo[3.1.0]hexan-2-amine scaffold offers a compelling starting point for designing selective therapeutic agents due to its inherent conformational rigidity.[1] However, no scaffold is immune to off-target interactions. A rigorous and early assessment of a compound's selectivity profile is a cornerstone of successful drug development. By employing a systematic battery of in vitro assays, such as broad panel radioligand binding screens, definitive hERG electrophysiology, and CYP450 inhibition assays, research teams can identify and mitigate potential safety liabilities. This data-driven approach not only enhances the probability of clinical success but also upholds the highest standards of scientific integrity and patient safety.

References

  • Google Patents. US8076502B2 - 2-amino-bicyclo(3.1.0) hexane-2,6-dicarboxylic ester derivative.
  • Google Patents. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
  • PubMed. Preclinical and clinical pharmacology of DOV 216303, a "triple" reuptake inhibitor. Available from: [Link]

  • ResearchGate. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Available from: [Link]

  • Google Patents. WO2006091905A1 - Derives de bicyclo(3.1.0) hexane utilises comme composes antiviraux.
  • MDPI. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. Available from: [Link]

  • Semantic Scholar. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available from: [Link]

  • MDPI. Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available from: [Link]

  • PubMed Central. Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. Available from: [Link]

  • Google Patents. US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.
  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • IQVIA Laboratories. In Vitro screening. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

Sources

Safety Operating Guide

Senior Application Scientist's Guide: Personal Protective Equipment for Handling Bicyclo[3.1.0]hexan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety and handling protocols for Bicyclo[3.1.0]hexan-2-amine hydrochloride (CAS 1803596-82-8). As a valued partner in your research and development endeavors, we are committed to providing guidance that extends beyond product specifications to ensure the safety and success of your scientific team. This guide is structured to deliver essential, field-tested advice for researchers, scientists, and drug development professionals.

Foundational Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the critical first step in developing a robust safety protocol. This compound is an organic amine salt, which exists as a powder.[1] Based on data from structurally related compounds and general principles for amine hydrochlorides, we can anticipate the primary hazards. The causality for the stringent PPE requirements outlined below stems from these potential risks.

Similar amine hydrochlorides and bicyclic compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Handling this compound as a powder presents a significant risk of airborne dust generation, making inhalation a primary route of exposure.[4] Furthermore, ingestion may be harmful.

The following table summarizes the anticipated hazards and the corresponding precautionary logic.

Hazard Class & StatementGHS CodeRationale for Precaution
Acute Toxicity, Oral (Harmful if swallowed)H302Prevents accidental ingestion through contaminated hands or surfaces.
Skin Corrosion/Irritation (Causes skin irritation)H315Direct contact with the powder can cause dermatitis or irritation.[2][3]
Serious Eye Damage/Irritation (Causes serious eye irritation)H319Powder particles can cause significant and painful eye damage upon contact.[2][3][5]
Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation)H335Inhalation of fine dust can irritate the respiratory tract.[2][3]

Core PPE Protocol: A Multi-Barrier Defense System

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, and together they form an integrated barrier against chemical exposure. All PPE must be inspected for integrity before each use.[6]

Protection TypeRequired EquipmentSpecifications & Justification
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR)Why: The primary risk is inhaling the fine powder.[4] An APR with P100 (HEPA) filters is essential to protect against airborne particulates. Ensure proper fit testing and a clean-shaven seal for efficacy. For large quantities or poor ventilation, a Powered Air-Purifying Respirator (PAPR) is recommended.
Eye & Face Protection Chemical Splash GogglesWhy: Standard safety glasses do not provide an adequate seal against fine dust. Goggles rated for chemical splash (e.g., ANSI Z87.1 D3) are mandatory to prevent particles from entering the eyes.[7] A full face shield should be worn over the goggles during procedures with a higher risk of aerosolization, such as bulk transfers.[4][8]
Hand Protection Nitrile Gloves (Double-Gloved)Why: To prevent skin contact and irritation.[9] Double-gloving provides an additional layer of protection against tears and contamination. Use proper glove removal techniques to avoid skin contact with the contaminated outer glove.[6]
Body Protection Chemical-Resistant Lab Coat or CoverallsWhy: Protects skin and personal clothing from contamination by dust.[7][10][11] A lab coat buttoned completely is the minimum requirement. For extensive handling, disposable coveralls provide superior protection.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesWhy: Protects feet from spills. Absorbent materials like canvas or leather are not appropriate.[11]

Operational Workflow: A Step-by-Step Guide from Receiving to Disposal

Adherence to a strict, sequential workflow minimizes exposure and ensures a controlled environment. This protocol is designed as a self-validating system; a failure at any step compromises the integrity of the entire process.

Step 1: Preparation and Engineering Controls
  • Designated Area: All handling of this compound powder must occur within a designated area, preferably a certified chemical fume hood or a powder containment hood to manage airborne particles.[6][8]

  • Surface Preparation: Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers), a spill kit, and waste containers are inside the containment area before starting.

Step 2: Donning Personal Protective Equipment
  • Put on closed-toe shoes and long pants.

  • Don inner nitrile gloves.

  • Don lab coat or coveralls.

  • Don NIOSH-approved respirator. Perform a seal check.

  • Don chemical splash goggles and a face shield if required.

  • Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Chemical Handling
  • Weighing: Carefully open the container. Use a spatula to gently transfer the powder to a weigh boat. Avoid any actions that could create dust clouds, such as dropping or tapping containers.

  • Transfers: If transferring to a reaction vessel, do so slowly and close to the vessel opening to minimize aerosolization.

Step 4: Post-Handling Decontamination
  • Clean Equipment: Decontaminate any non-disposable equipment used.

  • Package Waste: Securely close the primary chemical container. Place all disposable items (gloves, bench paper, weigh boats) into a designated, labeled hazardous waste bag or container.[12]

Step 5: Doffing Personal Protective Equipment
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.

  • Coveralls/Lab Coat: Remove the protective clothing by rolling it away from the body.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water.[3][5]

G cluster_prep 1. Preparation cluster_handling 2. Active Handling cluster_cleanup 3. Post-Handling Prep Prepare Fume Hood & Gather Materials Don_PPE Don Full PPE (Correct Sequence) Prep->Don_PPE Handle Weigh & Transfer Compound (Minimize Dust) Don_PPE->Handle Clean_Area Package Waste & Clean Surfaces Handle->Clean_Area Doff_PPE Doff PPE (Correct Sequence) Clean_Area->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident.[13]

A. Spill Cleanup Protocol (Solid Powder)
  • Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large, evacuate the area.

  • Restrict Access: Close off the area to prevent the spread of dust.

  • Assess: If you are trained and the spill is small, you may proceed with cleanup.[14] Ensure you are wearing the full PPE described in Section 2.

  • Cover: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[9][13] DO NOT use brushes or sweep dry powder.

  • Collect: Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.[8][12]

  • Decontaminate: Wipe the spill area with a damp cloth (water and mild detergent). Place the cloth in the hazardous waste container.[12]

  • Report: Report the incident to your supervisor and environmental health and safety office.

B. First Aid for Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[3][5][6] Seek medical attention if irritation occurs or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Keep this waste stream separate from other chemical wastes to prevent hazardous reactions.[15]

  • Containment: Use only compatible, tightly sealed, and clearly labeled containers. The label must include "Hazardous Waste" and the full chemical name.[12][15]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][8][15] Do not pour down the drain or dispose of in regular trash.[8]

References

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • National Purity. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Inducom. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Westlab. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.1.0]hexan-2-amine hydrochloride
Reactant of Route 2
Bicyclo[3.1.0]hexan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.